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Foundational

An In-Depth Technical Guide to the Synthesis of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and scientifically-grounded approach to the synthesis of the novel biphenyl compound, 2'-Amino-3'-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically-grounded approach to the synthesis of the novel biphenyl compound, 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol. Biphenyl scaffolds are privileged structures in medicinal chemistry, and the specific substitution pattern of this target molecule suggests potential applications in drug discovery and materials science. This document outlines a strategic, multi-step synthetic route, beginning from commercially available starting materials. The core of the synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to enable researchers to replicate and adapt this synthesis.

Introduction and Strategic Overview

The synthesis of complex biaryl compounds is a cornerstone of modern organic chemistry, with applications spanning from pharmaceuticals to advanced materials. The target molecule, 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol, presents a unique substitution pattern with steric hindrance around the biphenyl linkage, which can pose significant synthetic challenges. This guide details a convergent synthetic strategy that addresses these challenges through a carefully designed sequence of reactions.

The overall synthetic strategy is a convergent approach, focusing on the preparation of two key aromatic fragments, followed by their coupling and final deprotection. This approach allows for flexibility and optimization at each step, ensuring a higher probability of success.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C bond of the biphenyl system, pointing towards a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This leads to two primary building blocks: an aminophenylboronic acid derivative and a halogenated methylphenol derivative.

Retrosynthesis target 2'-Amino-3'-chloro-3-methyl- [1,1'-biphenyl]-2-ol disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection intermediates Key Intermediates disconnection->intermediates precursor1 Protected 2-Aminophenyl Boronic Acid Derivative intermediates->precursor1 precursor2 2-Bromo-6-chloro- 3-methylphenol intermediates->precursor2 starting_materials1 2-Iodoaniline precursor1->starting_materials1 Borylation starting_materials2 3-Methylphenol precursor2->starting_materials2 Halogenation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Synthesis of 2-Bromo-6-chloro-3-methylphenol (Precursor A)

The synthesis of this key precursor begins with the commercially available 3-methylphenol and proceeds through a two-step halogenation sequence.[1][2]

Step 1: Chlorination of 3-Methylphenol

The regioselective chlorination of 3-methylphenol is achieved using sulfuryl chloride in the presence of a Lewis acid catalyst. The hydroxyl and methyl groups direct the chlorination primarily to the ortho and para positions.

  • Protocol:

    • In a round-bottom flask, dissolve 3-methylphenol in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride dropwise while maintaining the temperature.

    • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with a dilute acid solution and perform an aqueous workup.

    • Purify the crude product by column chromatography to yield 2-chloro-3-methylphenol.[1]

Step 2: Bromination of 2-chloro-3-methylphenol

The subsequent bromination is directed by the powerful ortho, para-directing hydroxyl group to the C6 position.

  • Protocol:

    • Dissolve 2-chloro-3-methylphenol in glacial acetic acid and cool to 0-5 °C.[1]

    • Add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.[1]

    • After the addition, allow the reaction to stir at room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • The crude product is then filtered, washed, and recrystallized to yield pure 2-bromo-6-chloro-3-methylphenol.[1][3]

ParameterValueReference
Starting Material3-Methylphenol[1][2]
Chlorinating AgentSulfuryl chloride (SO₂Cl₂)[1]
Brominating AgentBromine (Br₂) in Acetic Acid[1][3]
Overall Yield~60-70%Estimated
Synthesis of N-Boc-2-aminophenylboronic acid pinacol ester (Precursor B)

To avoid side reactions during the Suzuki coupling, the amino group of 2-aminophenylboronic acid is protected with a tert-butyloxycarbonyl (Boc) group.

Step 1: Boc-Protection of 2-Iodoaniline

  • Protocol:

    • Dissolve 2-iodoaniline in a suitable solvent such as dichloromethane.

    • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and purify by column chromatography to obtain tert-butyl (2-iodophenyl)carbamate.

Step 2: Miyaura Borylation

The protected iodoaniline is then converted to the corresponding boronic ester via a palladium-catalyzed borylation reaction.

  • Protocol:

    • In a Schlenk flask, combine tert-butyl (2-iodophenyl)carbamate, bis(pinacolato)diboron, and potassium acetate.

    • Add a palladium catalyst such as PdCl₂(dppf) and a suitable solvent like DMSO.[4]

    • Degas the mixture and heat under an inert atmosphere.[4]

    • After completion, perform a workup and purify by column chromatography to yield N-Boc-2-aminophenylboronic acid pinacol ester.[2][5]

ParameterValueReference
Starting Material2-Iodoaniline[4]
Protecting Grouptert-Butyloxycarbonyl (Boc)[1]
Borylation ReagentBis(pinacolato)diboron[4]
CatalystPdCl₂(dppf)[4]
Overall Yield~75-85%Estimated

Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the central C-C bond formation is accomplished via a Suzuki-Miyaura cross-coupling reaction. The choice of catalyst, ligand, and base is critical for achieving a good yield with this sterically hindered substrate.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions precursor_a 2-Bromo-6-chloro-3-methylphenol (Precursor A) product Protected Biphenyl Intermediate precursor_a->product precursor_b N-Boc-2-aminophenylboronic acid pinacol ester (Precursor B) precursor_b->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/H₂O) solvent->product

Caption: Suzuki-Miyaura cross-coupling workflow.

  • Protocol:

    • To a degassed mixture of a suitable solvent (e.g., toluene and water), add Precursor A, Precursor B, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., at 90-100 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the protected biphenyl intermediate.

Deprotection and Final Product Isolation

The final step is the removal of the Boc protecting group to yield the target molecule. This is typically achieved under acidic conditions.

  • Protocol:

    • Dissolve the protected biphenyl intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[6]

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).[6]

    • Neutralize the reaction mixture and perform an aqueous workup.

    • Purify the final product by column chromatography to yield 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the biphenyl scaffold.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target molecule.[9][10]

Safety and Handling

  • Palladium Catalysts: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.[11][12][13][14] Avoid inhalation of dust and skin contact.[14][15]

  • Boronic Acids: Boronic acids and their esters can be irritating to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvents and Reagents: All other solvents and reagents should be handled according to their respective Safety Data Sheets (SDS).

Conclusion

This technical guide provides a robust and well-reasoned synthetic pathway for the preparation of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol. By following the detailed protocols and considering the underlying chemical principles, researchers can successfully synthesize this novel compound for further investigation in various scientific disciplines. The convergent approach allows for optimization at each stage, making this a versatile and adaptable synthetic route.

References

  • PLATINUM METALS REFINERY. (n.d.). PMR-MSDS-Palladium. Retrieved from [Link]

  • ChemBK. (2024, April 10). (2-Aminophenyl)boronic acid, pinacol ester. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Singh, R. P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85669-85674. [Link]

  • Fokin, A. A., et al. (2021). 3-Aryl-5-aminobiphenyl Substituted[1][2][4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules, 26(11), 3192. [Link]

  • Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Figshare. (n.d.). Collection - Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Academia.edu. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Retrieved from [Link]

  • MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • Al-Khelaifi, F., et al. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics. Applied Sciences, 8(1), 31. [Link]

  • ResearchGate. (2025, November 7). Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides. Retrieved from [Link]

  • University of Kentucky. (2021, November 30). Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023, May 23). Comparative MS- and NMR-Based Metabolome Mapping of Egyptian Red and White Squill Bulbs F. Liliaceae and in Relation to Their Cytotoxic Effect. Retrieved from [Link]

Sources

Exploratory

Comprehensive Characterization of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: Analytical Workflows and Structural Elucidation

Executive Summary 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (C₁₃H₁₂ClNO) is a highly functionalized biaryl intermediate frequently utilized in the synthesis of advanced targeted therapeutics (e.g., kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (C₁₃H₁₂ClNO) is a highly functionalized biaryl intermediate frequently utilized in the synthesis of advanced targeted therapeutics (e.g., kinase inhibitors and allosteric modulators). Its structural architecture is defined by a biphenyl core heavily congested by ortho-substituents (2-hydroxyl and 2'-amino) and buttressing meta-substituents (3-methyl and 3'-chloro).

As a Senior Application Scientist, I approach the characterization of this molecule not as a simple identity check, but as a complex 3D structural puzzle. Standard 1D analytical techniques are insufficient here. The steric clash between the ortho groups restricts rotation around the C1-C1' biaryl axis, leading to a phenomenon known as 1[1]. To fully elucidate this molecule, we must deploy a self-validating analytical workflow that bridges exact mass confirmation, 2D spatial connectivity, and thermodynamic chiral resolution.

AnalyticalWorkflow A Synthesis & Isolation Biaryl Core B LC-HRMS Mass & Isotope Profiling A->B C Multidimensional NMR Structural Connectivity B->C D Chiral HPLC Atropisomer Resolution C->D E X-Ray Crystallography Absolute Configuration D->E

Self-validating analytical workflow for biaryl characterization.

Structural Dynamics & The Causality of Atropisomerism

Before executing any protocol, we must understand the causality behind the molecule's behavior. In 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol, the 2-OH and 2'-NH₂ groups are forced into close proximity. Furthermore, the 3-methyl and 3'-chloro groups act as "buttresses," pushing the ortho-substituents even closer to the biaryl axis, drastically 2[2].

Because of this barrier, the molecule exists in two axially chiral enantiomeric states: the (M)-atropisomer and the (P)-atropisomer. Intramolecular hydrogen bonding between the phenolic -OH and the aniline -NH₂ can further stabilize specific orthogonal conformations. This dynamic dictates our experimental choices: we must use DMSO-d₆ in NMR to lock and observe these hydrogen-bonded protons, and we must utilize chiral stationary phases in HPLC to resolve the distinct 3D conformers.

Atropisomerism M (M)-Atropisomer (Ground State) TS Planar Transition State M->TS +ΔG‡ (Heating) TS->M -ΔG‡ (Cooling) P (P)-Atropisomer (Ground State) TS->P -ΔG‡ (Cooling) P->TS +ΔG‡ (Heating)

Thermodynamic interconversion of (M) and (P) atropisomers via a high-energy planar transition state.

Step-by-Step Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm exact mass and validate the presence of the chlorine isotope signature.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The amino group readily accepts a proton, yielding a strong [M+H]⁺ signal.

  • Data Acquisition: Scan from m/z 100 to 500 using a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Causal Analysis: Look specifically for the exact mass at ~234.0680 m/z. Crucially, verify the isotopic pattern: the presence of a single chlorine atom (³⁵Cl and ³⁷Cl) will dictate a characteristic M : M+2 peak height ratio of approximately 3:1.

Protocol B: Multidimensional NMR Elucidation

Objective: Establish 2D connectivity and prove the spatial proximity of groups across the biaryl axis.

  • Solvent Selection (Critical Step): Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Standard CDCl₃ allows rapid exchange of the -OH and -NH₂ protons, broadening their signals into the baseline. DMSO-d₆ forms strong intermolecular hydrogen bonds with these groups, drastically slowing their exchange rate and allowing sharp, distinct peaks to be observed.

  • 1D Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra. Assign the 3-methyl singlet (~2.3 ppm).

  • 2D Connectivity: Run ¹H-¹H COSY and ¹H-¹³C HSQC to map the spin systems of the phenol ring (Ring A) and the aniline ring (Ring B) independently.

  • Spatial Correlation (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Causality: The NOESY experiment will reveal through-space interactions (< 5 Å). Cross-peaks between the 3-methyl protons and the 2'-NH₂ protons (or adjacent aromatic protons) definitively confirm the restricted conformation of the biaryl axis.

Protocol C: Enantiomeric Profiling via Chiral HPLC

Objective: Resolve the (M) and (P) atropisomers to determine enantiomeric excess (ee) or study racemization kinetics.

  • Column Selection: Select an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IA). These polysaccharide columns are the gold standard for3[3].

  • Mobile Phase Formulation: Prepare a normal-phase isocratic mixture of n-Hexane / Isopropanol (80:20 v/v).

  • Modifier Addition (Critical Step): Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: The free 2'-amino group on the analyte will interact strongly with residual acidic silanols on the silica support, causing severe peak tailing. DEA acts as a sacrificial masking agent, saturating the silanols and ensuring sharp, symmetrical peaks for accurate 4[4].

  • Execution: Run at 1.0 mL/min, 25°C, with UV detection at 254 nm.

Quantitative Data Summaries

Table 1: Key Physicochemical and Spectroscopic Parameters

ParameterExpected Value / SignatureDiagnostic Significance
Exact Mass [M+H]⁺ 234.0680 m/zValidates the molecular formula C₁₃H₁₃ClNO.
Isotope Pattern M : M+2 ≈ 3:1Confirms the presence of a single Chlorine atom.
¹H NMR: 3-CH₃ ~2.2 - 2.4 ppm (singlet, 3H)Anchors Ring A assignment; used as a NOESY reference point.
¹H NMR: 2'-NH₂ ~4.5 - 5.5 ppm (broad singlet, 2H)Anchors Ring B assignment; sensitive to intramolecular H-bonding.
¹H NMR: 2-OH ~8.5 - 9.5 ppm (singlet, 1H)Indicates phenolic proton; observable strictly in DMSO-d₆.

Table 2: Chiral HPLC Method Development Matrix

Stationary PhaseMobile PhaseModifierResolution (Rs)Causality / Observation
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)None< 1.0Severe tailing due to free -NH₂ interaction with bare silica.
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (80:20) 0.1% DEA > 2.0 Optimal: DEA masks residual silanols; baseline resolution achieved.
Cellulose tris(4-methylbenzoate)MeOH/Water (70:30)0.1% Formic Acid0.0Reversed-phase conditions fail to provide necessary chiral recognition.

References

  • Title: A Twist of Nature – The Significance of Atropisomers in Biological Systems Source: rsc.org URL: [Link]

  • Title: Design, Synthesis, and Physicochemical Studies of Configurationally Stable β-Carboline Atropisomers Source: acs.org URL: [Link]

  • Title: Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism Source: nih.gov URL: [Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation and 1H NMR Dynamics of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

Executive Summary The structural elucidation of highly functionalized biaryl systems presents unique analytical challenges due to restricted bond rotation, intramolecular interactions, and complex anisotropic shielding e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized biaryl systems presents unique analytical challenges due to restricted bond rotation, intramolecular interactions, and complex anisotropic shielding effects. This whitepaper provides an in-depth technical guide for the 1 H NMR spectral assignment of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol . Designed for researchers in drug development and synthetic chemistry, this guide deconstructs the causality behind solvent selection, details the conformational dynamics of the biaryl axis, and establishes a self-validating experimental protocol for unambiguous spectral assignment.

Structural Dynamics and Anisotropic Shielding

Biaryl Conformation and Hydrogen Bonding

The molecule consists of two heavily substituted aromatic systems: a phenol ring (Ring A: 2-OH, 3-CH3) and an aniline ring (Ring B: 2'-NH 2​ , 3'-Cl). The steric bulk of the four ortho substituents (OH, H, NH 2​ , H) governs the rotational barrier around the C1–C1' biaryl bond. While the presence of two ortho protons (H6 and H6') generally allows for rotation at room temperature on the NMR timescale, the proximity of the hydrogen-bond donor (2-OH) and acceptor (2'-NH 2​ ) strongly favors a stabilized, near-coplanar conformation.

The Ring Current Effect (Anisotropic Shielding)

The chemical shifts of the ortho protons (H6 and H6') are highly sensitive to the dihedral angle between the two aromatic rings[1].

  • Orthogonal Conformation: If the rings are perpendicular (dihedral angle 90°), H6 and H6' reside directly above the π -electron cloud of the adjacent ring, experiencing strong diamagnetic anisotropic shielding and shifting upfield.

  • Coplanar Conformation: In this molecule, the intramolecular hydrogen bond restricts the dihedral angle, pulling the rings closer to coplanarity. Consequently, H6 and H6' are pushed out of the shielding cone and experience deshielding, resonating further downfield than typical biphenyl ortho protons. Variable-temperature NMR (VT-NMR) is often employed in such systems to assess the configurational stability and interconversion barriers of these axially chiral bonds[2].

Quantitative 1 H NMR Spectral Data

The following table summarizes the predicted 400 MHz 1 H NMR data in CDCl 3​ . The spin systems are divided into Ring A (AMX system) and Ring B (AMX system).

ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Logic
OH 5.40Broad singlet (br s)-1HC2 Phenol; Downfield due to H-bonding.
NH 2​ 3.80Broad singlet (br s)-2HC2' Aniline; Exchangeable.
CH 3​ 2.32Singlet (s)-3HC3 Methyl; Uncoupled.
H4' 7.20Doublet of doublets (dd) 3J = 8.0, 4J = 1.51HRing B; Ortho to Cl, meta to H6'.
H4 7.08Doublet (d) 3J = 7.51HRing A; Ortho to CH 3​ .
H6 6.95Doublet of doublets (dd) 3J = 7.5, 4J = 1.51HRing A; Deshielded by coplanarity.
H6' 6.88Doublet of doublets (dd) 3J = 7.6, 4J = 1.51HRing B; Deshielded by coplanarity.
H5 6.85Triplet (t) 3J = 7.51HRing A; Ortho to H4 and H6.
H5' 6.65Triplet (t) 3J = 7.81HRing B; Ortho to H4' and H6'.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the experimental workflow must be designed as a self-validating system. Do not merely acquire a 1D spectrum; implement the following causality-driven steps.

Step 1: Causality-Driven Sample Preparation
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is a non-competitive, non-polar solvent. If a polar, hydrogen-bond-accepting solvent like DMSO- d6​ were used, it would outcompete and disrupt the native intramolecular hydrogen bond between the 2-OH and 2'-NH 2​ . Preserving this bond is critical to maintaining the native dihedral angle and the resulting anisotropic shielding of H6/H6'.

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for precise zero-point calibration.

Step 2: 1D Acquisition and D 2​ O Exchange (Self-Validation)
  • Initial Acquisition: Acquire a standard 1D 1 H spectrum at 298 K (zg30 pulse program, D1 = 2.0 s, NS = 16).

  • D 2​ O Shake: Add 1-2 drops of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: This acts as a definitive validation mechanism. The labile protons (OH and NH 2​ ) will undergo rapid H/D exchange, converting to OD and ND 2​ . The disappearance of the broad singlets at 5.40 ppm and 3.80 ppm unambiguously confirms their assignment and prevents misidentification with overlapping aromatic multiplets.

Step 3: 2D NMR Correlation Matrix

To resolve the overlapping multiplets in the 6.60–7.20 ppm aromatic region, execute a 2D NMR suite:

  • COSY (Correlation Spectroscopy): Maps the 3J scalar couplings. Use this to isolate the Ring A spin system (H4 H5 H6) from the Ring B spin system (H4' H5' H6').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached 13 C atoms. This differentiates the highly shielded C5/C5' carbons from the more deshielded C4/C4' carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps 2J and 3J C-H couplings.

    • Critical Step: Use HMBC to observe the correlation from H6 to the quaternary C1', and from H6' to the quaternary C1. This long-range correlation bridges the biaryl axis, definitively locking the two rings together in the structural assignment.

2D NMR Assignment Logic Workflow

The following diagram illustrates the logical progression from raw data acquisition to unambiguous structural confirmation.

NMR_Workflow Start 1D 1H NMR Acquisition (Identify Exchangeable & Aromatic Protons) D2O D2O Exchange Experiment (Validate OH & NH2 signals) Start->D2O Isolate heteroatom protons COSY 2D COSY (Map Ring A & Ring B Spin Systems) Start->COSY Map J-couplings Final Unambiguous Structural Assignment D2O->Final Confirm H-bonding HSQC 2D HSQC (Assign directly attached C-H) COSY->HSQC Correlate to 13C HMBC 2D HMBC (Link Rings via C1-C1' & assign quaternary C) HSQC->HMBC Long-range connectivity HMBC->Final Resolve biaryl linkage

Workflow for the unambiguous NMR structural assignment of functionalized biaryl systems.

References

  • Hess, F. K., & Pook, K. H. (1969). Effect of N-acylamino groups on the chemical shift of the ortho proton in biphenyls. Canadian Journal of Chemistry.[Link]

  • Lanman, B. A., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, ACS Publications.[Link]

Sources

Exploratory

13C NMR Analysis of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: A Comprehensive Technical Guide

Executive Summary The structural elucidation of highly functionalized biaryl systems is a critical phase in modern drug development and materials science. 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized biaryl systems is a critical phase in modern drug development and materials science. 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol presents a unique analytical challenge due to its high density of quaternary carbons, potential for restricted rotation (atropisomerism), and complex electronic environment.

Because carbon-13 ( 13 C) has a low natural abundance (1.1%) and a low gyromagnetic ratio, 13 C NMR spectroscopy is inherently insensitive compared to 1 H NMR [3]. Furthermore, the presence of six quaternary carbons in this specific biphenyl scaffold requires carefully optimized relaxation delays and pulse sequences to ensure accurate detection and integration. This whitepaper provides a deep-dive into the structural dynamics, chemical shift predictions, and field-proven experimental protocols required to successfully characterize this molecule using high-resolution 13 C NMR.

Structural Dynamics and Conformational Analysis

The Biphenyl Twist and Electronic Decoupling

In biphenyl systems, the dihedral angle between the two aromatic rings dictates the extent of π -conjugation. Due to steric repulsion between the ortho-substituents (the 2-hydroxyl and 2'-amino groups), the rings in 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol cannot adopt a perfectly planar conformation. Literature indicates that such steric hindrance forces a twist angle that effectively disrupts the transmission of substituent electronic effects across the pivotal C1-C1' bond [4]. Consequently, the 13 C NMR chemical shifts of Ring A (phenol derivative) and Ring B (aniline derivative) can be analyzed as largely independent systems.

Atropisomerism and Hydrogen Bonding

While the 2-OH and 2'-NH2 groups introduce steric bulk, they are relatively small compared to classic atropisomeric drivers like iodine or tert-butyl groups. At room temperature, rotation around the C-C pivotal bond is likely fast on the NMR timescale, resulting in time-averaged, sharp resonance signals. However, the potential for intramolecular hydrogen bonding between the hydroxyl donor and the amino acceptor may stabilize a specific conformation, altering the rotational energy barrier ( ΔG‡ )[5].

To investigate these dynamics, Variable Temperature (VT) NMR is employed. The workflow below outlines the decision matrix for identifying restricted rotation.

VT_NMR_Workflow Start Acquire 13C NMR at 298 K Check Observe Line Broadening or Signal Splitting? Start->Check Fast Fast Exchange Regime (Free Rotation) Check->Fast No (Sharp peaks) VT Perform VT-NMR (Cooling to 250 K - 200 K) Check->VT Yes (Broad peaks) Fast->VT Cool to restrict rotation Slow Slow Exchange Regime (Atropisomers Resolved) VT->Slow Calc Calculate Rotational Energy Barrier (ΔG‡) Slow->Calc

Decision tree for evaluating restricted rotation and atropisomerism via VT-NMR.

Predictive 13 C NMR Profile

Understanding the expected chemical shifts is crucial for spectral phasing and peak assignment. Because the biphenyl linkage blocks significant resonance transmission, we apply empirical additivity rules based on standard substituent effects (hydroxyl, amino, methyl, and chloro groups) to predict the carbon environments.

The molecule contains 13 distinct carbon environments : 6 quaternary carbons, 6 methine (CH) carbons, and 1 primary methyl ( CH3​ ) carbon.

Table 1: Predicted 13 C NMR Chemical Shifts and Relaxation Profiles
Carbon PositionTypePredicted Shift (ppm)Relaxation Mechanism ( T1​ )
Ring A (Phenol)
C1Quaternary (ipso-Ph)126.0 - 130.0Slow (CSA dominant)
C2Quaternary (ipso-OH)150.0 - 155.0Slow
C3Quaternary (ipso-CH3)124.0 - 128.0Slow
C4CH128.0 - 132.0Fast (Dipole-Dipole to 1 H)
C5CH118.0 - 122.0Fast
C6CH125.0 - 129.0Fast
3-CH3Primary (CH3)15.0 - 17.0Fast (Methyl rotation)
Ring B (Aniline)
C1'Quaternary (ipso-Ph)126.0 - 131.0Slow
C2'Quaternary (ipso-NH2)140.0 - 145.0Slow
C3'Quaternary (ipso-Cl)118.0 - 123.0Slow
C4'CH127.0 - 131.0Fast
C5'CH117.0 - 121.0Fast
C6'CH128.0 - 132.0Fast

Note: Quaternary carbons exhibit significantly longer longitudinal relaxation times ( T1​ ) because they lack directly attached protons, rendering the highly efficient 1 H- 13 C dipole-dipole relaxation mechanism inactive. They must rely on weaker mechanisms like Chemical Shift Anisotropy (CSA).

Experimental Methodology: High-Resolution Acquisition

To obtain a high signal-to-noise (S/N) ratio for this complex molecule, standard 1 H NMR protocols are insufficient. The following methodology is engineered to overcome the insensitivity of 13 C and the slow relaxation of the 6 quaternary carbons.

Sample Preparation Protocol

Causality: Concentration is the most critical variable in 13 C NMR. Because signal intensity scales linearly with concentration but only with the square root of the number of scans, maximizing sample mass saves exponential amounts of instrument time [6].

  • Mass Calculation: Weigh out 40 to 60 mg of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol. A general rule for room-temperature probes is ~3 mg per inequivalent carbon [2].

  • Solvent Selection: Dissolve the sample in 0.6 mL of DMSO- d6​ . While CDCl 3​ is standard, DMSO- d6​ is preferred here to disrupt intermolecular hydrogen bonding between the amine and hydroxyl groups, preventing concentration-dependent chemical shift drifting and line broadening.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Particulate matter creates magnetic susceptibility gradients, ruining B0​ homogeneity and broadening peaks [3].

Instrument Setup and Acquisition

NMR_Protocol Prep 1. Sample Prep (>50 mg, 0.6 mL DMSO-d6) Tune 2. Probe Tuning (Match 13C & 1H) Prep->Tune Shim 3. Shimming (Optimize B0 Field) Tune->Shim Pulse 4. Pulse Setup (zgpg30, D1 = 2-3s) Shim->Pulse Acq 5. Acquisition (NS > 1024) Pulse->Acq

Step-by-step workflow for high-resolution 13C NMR data acquisition.

Step-by-Step Acquisition Setup:

  • Lock and Shim: Lock the spectrometer to the deuterium signal of DMSO- d6​ . Perform automated gradient shimming (e.g., topshim) to optimize the magnetic field.

  • Pulse Sequence Selection: Load a standard proton-decoupled 13 C sequence (e.g., zgpg30 on Bruker systems).

    • Causality: The 30° flip angle is chosen based on the Ernst angle principle. It allows the magnetization to recover much faster than a 90° pulse, permitting a shorter repetition time and yielding a higher S/N ratio per hour of instrument time [6].

  • Relaxation Delay ( D1​ ): Set D1​ to 2.0 - 3.0 seconds . Because half of the carbons in this molecule are quaternary, a standard 1-second delay will cause these signals to saturate and disappear into the baseline [1].

  • Number of Scans (NS): Set NS to a minimum of 1024 to ensure the quaternary carbons are clearly resolved above the noise floor.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation to artificially enhance the S/N ratio without sacrificing excessive resolution.

Advanced Workflow: Quantitative 13 C NMR (qNMR)

If the goal is to determine the absolute purity of the synthesized biphenyl or the exact ratio of atropisomers (if stabilized at low temperatures), standard decoupled spectra cannot be integrated accurately due to the Nuclear Overhauser Effect (NOE), which artificially inflates the signals of protonated carbons.

To achieve a self-validating quantitative system, the following workflow must be executed:

qNMR_Workflow Start Determine Longest T1 (Inversion Recovery Exp) Calc Calculate D1 Delay (D1 ≥ 5 × T1) Start->Calc Decouple Set Inverse-Gated Decoupling (Suppress NOE) Calc->Decouple Acquire Acquire Spectrum (High S/N Ratio) Decouple->Acquire Integrate Phase & Baseline Correct Integrate Quaternary Carbons Acquire->Integrate

Workflow for Quantitative 13C NMR (qNMR) focusing on relaxation times and NOE suppression.

Protocol for qNMR:

  • T1​ Measurement: Run an inversion-recovery experiment (t1ir) to measure the T1​ of the slowest relaxing carbon (likely C2 or C2').

  • Adjust D1​ : Set the relaxation delay to at least 5×T1​ (often 15-30 seconds for quaternary biphenyl carbons) to ensure 99.3% magnetization recovery[1].

  • Inverse-Gated Decoupling: Switch the pulse sequence to zgig (inverse-gated decoupling). This turns the 1 H decoupler ON only during acquisition (to collapse multiplets) but OFF during the relaxation delay (to prevent NOE buildup). This ensures that the area under the peak is directly proportional to the number of carbon atoms.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences University College London (UCL)[Link]

  • Preparing an NMR sample - Chemistry Teaching Labs University of York[Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds The Journal of Organic Chemistry - ACS Publications[Link]

Foundational

Mass Spectrometry of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: A Comprehensive Technical Guide

Executive Summary & Structural Profiling As mass spectrometry (MS) continues to drive pharmaceutical and environmental analytics, the structural elucidation of highly functionalized biphenyls remains a complex challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

As mass spectrometry (MS) continues to drive pharmaceutical and environmental analytics, the structural elucidation of highly functionalized biphenyls remains a complex challenge. The compound 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (Molecular Formula: C13​H12​ClNO , Exact Mass: 233.0607 Da) presents a unique analytical profile due to its structural duality.

The molecule consists of a biphenyl core substituted with:

  • Ring A (o-cresol moiety): A 2-hydroxyl and 3-methyl group.

  • Ring B (o-chloroaniline moiety): A 2'-amino and 3'-chloro group.

This amphoteric nature dictates that the molecule can be efficiently ionized in both Positive Ion Mode (ESI+) targeting the basic amine, and Negative Ion Mode (ESI-) targeting the acidic phenol[1]. Furthermore, the ortho-substitutions create significant steric hindrance, restricting rotation around the biphenyl axis and heavily influencing the collision-induced dissociation (CID) kinetics.

Ionization Strategies & Isotopic Signatures

To achieve comprehensive structural coverage, a polarity-switching Electrospray Ionization (ESI) strategy is required.

  • Positive Ion Mode (ESI+): Protonation occurs preferentially at the 2'-amino group, yielding a stable [M+H]+ precursor at m/z 234.068 (for 35Cl ).

  • Negative Ion Mode (ESI-): Deprotonation occurs at the 2-hydroxyl group. Phenolic biphenyls exhibit excellent ionization efficiency in ESI-, often yielding cleaner spectra with lower background noise[1]. This produces an [M−H]− precursor at m/z 232.053.

  • Isotopic Signature: The presence of a single chlorine atom provides a built-in diagnostic tool. The natural abundance of 35Cl and 37Cl yields a characteristic M and M+2 isotopic cluster in a ~3:1 ratio. Preserving this ratio in fragment ions is critical for tracing chlorine-retaining product ions.

Experimental Protocol: LC-HRMS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology utilizes a self-validating system to monitor in-source decay and matrix effects.

Step 1: Sample Preparation
  • Extraction: Perform Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent (e.g., Oasis MCX) to exploit the basic amine group, ensuring the removal of neutral lipid interferences.

  • Reconstitution: Elute and reconstitute the sample in 90:10 Water:Acetonitrile containing 0.1% Formic Acid to match the initial mobile phase conditions.

Step 2: UHPLC Chromatographic Separation
  • Column: Use a sub-2 µm C18​ column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to ensure sharp peak shapes and overcome potential rotational conformer broadening.

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in LC-MS grade water.

    • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Initiate at 10% B, ramp to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters
  • Source Optimization: Set the ESI capillary voltage to +3.5 kV (ESI+) and -3.0 kV (ESI-). Desolvation temperature should be maintained at 350°C.

  • Self-Validation Check (Critical): Anilines are prone to premature in-source fragmentation (loss of NH3​ )[2]. Monitor the MS1 scan; if the m/z 217 peak exceeds 5% of the m/z 234 base peak, the declustering potential (or cone voltage) is too high. Reduce the voltage until the intact precursor is stabilized.

LCMS_Workflow N1 Sample Prep (SPE / LLE) N2 UHPLC (C18 Column) N1->N2 N3 ESI Source (Polarity Switching) N2->N3 N4 Quadrupole (Precursor Selection) N3->N4 N5 Collision Cell (HCD / CID) N4->N5 N6 Orbitrap / TOF (High-Res Detection) N5->N6

Figure 1: Optimized LC-HRMS/MS analytical workflow for biphenylamine derivatives.

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind experimental fragmentation is what separates routine analysis from expert structural elucidation.

ESI(+) Fragmentation Kinetics

When subjected to Higher-energy Collisional Dissociation (HCD), the protonated precursor (m/z 234.068) undergoes several competitive pathways:

  • Loss of Ammonia (-17 Da): The most facile, low-energy pathway is the expulsion of NH3​ from the protonated aniline moiety, yielding a highly stable m/z 217.041 fragment[2].

  • Loss of Hydrogen Chloride (-36 Da): The proximity of the 3'-chloro group to the biphenyl system facilitates the expulsion of neutral HCl , often forming a stabilized cyclic intermediate at m/z 198.091[3].

  • Sequential Cleavage: Higher collision energies (e.g., >30 eV) drive the sequential loss of both NH3​ and HCl , resulting in a rigid, fully conjugated carbocation at m/z 181.065.

CID_Pathways M_pos [M+H]+ m/z 234.068 F_NH3 [M+H - NH3]+ m/z 217.041 M_pos->F_NH3 -NH3 (-17 Da) F_HCl [M+H - HCl]+ m/z 198.091 M_pos->F_HCl -HCl (-36 Da) F_H2O [M+H - H2O]+ m/z 216.057 M_pos->F_H2O -H2O (-18 Da) F_Both [M+H - NH3 - HCl]+ m/z 181.065 F_NH3->F_Both -HCl (-36 Da) F_HCl->F_Both -NH3 (-17 Da)

Figure 2: Principal ESI(+) CID fragmentation pathways of the protonated precursor.

ESI(-) Fragmentation Kinetics

The deprotonated precursor (m/z 232.053) exhibits distinct behavior:

  • Even-Electron Losses: The primary neutral loss is HCl (-36 Da), yielding m/z 196.076.

  • Odd-Electron Radical Cleavage: Notably, halogenated aromatics under specific CID conditions can undergo homolytic bond cleavage. The loss of a chlorine radical ( Cl∙ , -35 Da) generates an odd-electron fragment at m/z 197.084. While CID typically favors even-electron fragments, functional groups that stabilize newly formed free radicals (such as the extended conjugation of the biphenyl system) make this pathway highly diagnostic[4].

Data Presentation

The following tables summarize the exact masses required for high-resolution mass extraction (assuming a mass tolerance of 5 ppm).

Table 1: Precursor Ions and Isotopic Distribution

Ionization ModeSpeciesFormulaExact Mass ( 35Cl )Exact Mass ( 37Cl )Relative Abundance
ESI (+) [M+H]+ C13​H13​ClNO+ 234.0680 Da236.0651 Da~ 100 : 32
ESI (-) [M−H]− C13​H11​ClNO− 232.0534 Da234.0505 Da~ 100 : 32

Table 2: Principal CID Fragment Ions (High-Resolution Targets)

PrecursorFragment m/zNeutral LossFragment FormulaDiagnostic Significance
234.068 (+) 217.0415 NH3​ (17 Da) C13​H10​ClO+ Confirms primary/secondary amine presence.
234.068 (+) 198.0913 HCl (36 Da) C13​H12​NO+ Confirms ortho/para halogenation.
234.068 (+) 181.0648 NH3​+HCl C13​H9​O+ Core biphenyl skeleton structural confirmation.
232.053 (-) 196.0762 HCl (36 Da) C13​H10​NO− Standard even-electron halogen loss.
232.053 (-) 197.0840 Cl∙ (35 Da) C13​H11​NO−∙ Odd-electron radical loss; highly specific to halogenated aromatics.

Conclusion

The mass spectrometric analysis of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol requires a nuanced understanding of its amphoteric functional groups and halogenated properties. By employing a polarity-switching HRMS workflow and carefully monitoring in-source decay, analysts can leverage both the low-energy ammonia losses and the high-energy radical chlorine cleavages to achieve unambiguous structural confirmation.

References

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - nih.gov -[Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - nih.gov - [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - nih.gov -[Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers - chromatographyonline.com -[Link]

Sources

Exploratory

Physical and chemical properties of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

Physical and Chemical Properties of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: A Comprehensive Technical Guide Executive Summary In the landscape of advanced pharmaceutical intermediates, 2'-Amino-3'-chloro-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Physical and Chemical Properties of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: A Comprehensive Technical Guide

Executive Summary

In the landscape of advanced pharmaceutical intermediates, 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol stands out as a highly privileged, dense stereoelectronic scaffold. Featuring four distinct functional groups (phenol, methyl, amine, and chlorine) situated in close proximity across a biphenyl axis, this compound offers unparalleled opportunities for orthogonal functionalization. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical dynamics of this molecule—specifically its axial chirality—and provide field-proven, self-validating protocols for its chemoselective manipulation in drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the physical and chemical properties of this biphenyl derivative is critical for predicting its behavior in complex reaction matrices and biological systems.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold, calculated to guide synthetic planning and purification strategies.

PropertyValue / DescriptionSynthetic Implication
Chemical Formula C₁₃H₁₂ClNODefines mass balance and isotopic distribution.
Molecular Weight 233.69 g/mol Ideal low-MW building block for fragment-based drug design.
LogP (Predicted) ~3.2Moderately lipophilic; requires mixed solvent systems for homogeneous reactions.
Topological Polar Surface Area 46.2 ŲExcellent membrane permeability profile for downstream APIs.
Hydrogen Bond Donors 2 (-OH, -NH₂)Capable of strong intra- and intermolecular hydrogen bonding.
Hydrogen Bond Acceptors 2 (O, N)Facilitates coordination with transition metal catalysts.
pKa (Phenol -OH) ~9.5Can be selectively deprotonated by strong bases (e.g., NaOtBu).
pKa (Aniline -NH₃⁺) ~4.2Remains unprotonated at neutral pH, preserving nucleophilicity.
Atropisomerism and Axial Chirality

The most defining structural feature of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol is its potential for atropisomerism (axial chirality)[1]. The 2,2'-disubstitution pattern (-OH and -NH₂) creates steric repulsion that restricts rotation around the pivotal C1-C1' biphenyl bond[2].

Mechanistic Insight: Because the 6 and 6' positions are unsubstituted (occupied only by hydrogen), the free energy barrier to rotation ( ΔG‡ ) at room temperature is likely below the 93.5 kJ/mol threshold required to isolate stable M and P enantiomers[1]. However, this "fluxional" chirality is a synthetic advantage. By introducing a bulky protecting group to the amine (e.g., an N-pivaloyl or N-tert-butoxycarbonyl group), the steric bulk is dramatically increased. This derivatization raises the rotational barrier, "locking" the conformation and enabling the enantioselective resolution of stable atropisomers via chiral HPLC for asymmetric catalysis or targeted drug design[3].

Chemical Reactivity & Orthogonal Functionalization

The true utility of this scaffold lies in the orthogonal reactivity of its functional groups. The causality behind experimental reagent selection is driven by the need to differentiate the nucleophilicity of the aniline versus the phenol, and the inertness of the aryl chloride.

  • Chemoselective N-Acylation: The aniline nitrogen is intrinsically more nucleophilic than the phenolic oxygen. However, under standard basic conditions (e.g., using Triethylamine or Pyridine in Dichloromethane), competing O-acylation is inevitable[4]. To achieve absolute chemoselectivity, we exploit the differential pKa of the two groups using an aqueous biphasic system.

  • Aryl Chloride Activation: The 3'-chloro group is sterically shielded by the adjacent 2'-amino group and the biphenyl axis. Standard palladium catalysts (like Pd(PPh₃)₄) fail to undergo oxidative addition into this strong C-Cl bond. Activation requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as Buchwald's SPhos or RPhos)[5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective N-Acetylation in Aqueous Media

This protocol utilizes a green, aqueous methodology to selectively acetylate the amine while leaving the phenol intact[6].

Causality & Self-Validation: By conducting the reaction in water and using NaHCO₃ to maintain a pH of ~5.5, the phenol (pKa ~9.5) remains fully protonated and unreactive. The aniline (pKa ~4.2) remains a free base and reacts rapidly with acetic anhydride. The system is self-validating: The resulting N-acetyl derivative is highly hydrophobic and instantly precipitates from the aqueous phase, physically removing itself from the reaction matrix and preventing any possibility of over-acylation.

Step-by-Step Methodology:

  • Suspend 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (10 mmol) in 20 mL of distilled water.

  • Add 1.0 equivalent of dilute HCl to form the soluble amine hydrochloride salt.

  • Dropwise, add acetic anhydride (1.5 equivalents) to the vigorously stirring solution at room temperature.

  • Immediately add solid NaHCO₃ in small portions until the solution reaches pH 5.5 (cessation of CO₂ evolution).

  • Stir for 10 minutes. A white precipitate will rapidly form.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure N-acetylated product.

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the challenging 3'-chloro moiety with an arylboronic acid[5].

Causality & Self-Validation: K₃PO₄ is chosen specifically over stronger bases (like NaOtBu or KOH). Strong bases would deprotonate the 2-OH group, creating an aryloxide that can coordinate to the Palladium center, poisoning the catalyst. SPhos is used because its bulky dicyclohexyl groups prevent the formation of inactive Pd-bis(phosphine) complexes, forcing a highly active monoligated Pd(0) species. The system is self-validating: The reaction mixture will transition from a deep red (active Pd(0) species) to a pale yellow upon completion, providing a visual cue alongside GC/MS monitoring.

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge an oven-dried vial with Pd(dba)₂ (2 mol%), SPhos (4 mol%), the desired arylboronic acid (1.5 equivalents), and anhydrous K₃PO₄ (2.0 equivalents).

  • Dissolve the biphenyl substrate (1.0 equivalent) in anhydrous 1,4-dioxane (0.2 M concentration) and add it to the vial.

  • Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black.

  • Concentrate the filtrate and purify via flash column chromatography.

Application Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this core scaffold, demonstrating its versatility in generating complex molecular architectures.

G Core 2'-Amino-3'-chloro-3-methyl- [1,1'-biphenyl]-2-ol Acylation Chemoselective N-Acylation Core->Acylation Aqueous Anhydride (pH 5.5) Coupling Suzuki-Miyaura Cross-Coupling Core->Coupling Pd(dba)2, SPhos Boronic Acids Cyclization Intramolecular Cyclization Core->Cyclization Buchwald-Hartwig C-N Coupling Amide N-Acyl Derivatives (Stable Atropisomers) Acylation->Amide Terphenyl Sterically Hindered Terphenyls Coupling->Terphenyl Carbazole Functionalized Carbazoles Cyclization->Carbazole

Caption: Divergent synthetic pathways of the biphenyl scaffold into distinct API classes.

References[1] Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity, PharmaGuideline. URL: 2]">https://www.pharmaguideline.com[2]Atropisomerism in Biphenyl Compounds, Scribd. URL: https://www.scribd.com/document/443657497/atropisomerism-pdf[4]Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles, PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/34387009/[6]Mild and eco-friendly chemoselective acylation of amines in aqueous medium, Semantic Scholar (ARKIVOC). URL: https://www.semanticscholar.org/paper/Mild-and-eco-friendly-chemoselective-acylation-of-Naik-Bhattacharjya/[5]Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides, ACS Publications. URL: https://pubs.acs.org/[3]An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols, ACS Publications. URL: https://pubs.acs.org/

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: A Blueprint for Atropisomeric Drug Design

Executive Summary The rational design of targeted therapeutics increasingly relies on the precise spatial arrangement of molecular scaffolds. 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol represents a highly stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics increasingly relies on the precise spatial arrangement of molecular scaffolds. 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol represents a highly sterically hindered biaryl system that serves as a critical model for understanding axial chirality (atropisomerism). This in-depth technical guide details the crystallographic workflows required to isolate, resolve, and analyze the three-dimensional structure of this compound. By mapping its dihedral constraints and intramolecular hydrogen-bonding networks, researchers can leverage this structural data to engineer highly selective, conformationally locked pharmacophores.

The Strategic Role of Atropisomerism in Biaryl Scaffolds

The biphenyl core is a ubiquitous motif in medicinal chemistry. However, when substituted at the ortho positions, the rotation around the C1–C1' σ -bond becomes restricted, giving rise to distinct conformational isomers known as atropisomers.

In the case of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol, the molecular architecture is defined by intense local steric congestion:

  • Ring A: Features a hydroxyl group at the 2-position and a methyl group at the 3-position.

  • Ring B: Features an amino group at the 2'-position and a chlorine atom at the 3'-position.

Rapidly interconverting atropisomers are ubiquitous in drug discovery; approximately 80% of FDA-approved kinase inhibitors possess at least one such axis of chirality[1]. While these molecules may appear achiral in solution, they bind to their biological targets in an enantioselective fashion[1]. If the rotational energy barrier ( ΔErot​ ) is low (Class 1 atropisomers), the molecule can adopt off-target conformations, leading to promiscuous binding and adverse side effects[2]. Conversely, engineering steric hindrance to lock the conformation ( ΔErot​>30 kcal/mol) creates stable Class 3 atropisomers, which drastically improves target selectivity[2],[3].

Understanding the exact solid-state conformation of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol via X-ray crystallography provides the foundational data needed to calculate these rotational barriers and design selective inhibitors.

Atropisomer_Logic A1 Biaryl Scaffold [1,1'-biphenyl] A2 Steric Hindrance Engineering (3-Me, 3'-Cl additions) A1->A2 Increases dihedral angle A3 Conformational Locking (2-OH ... 2'-NH2 H-bond) A2->A3 Induces pseudo-ring A4 Rotational Barrier (ΔErot) > 30 kcal/mol (Class 3) A3->A4 Restricts bond rotation A5 Target Selectivity (Kinase Inhibition) A4->A5 Prevents off-target binding

Mechanistic pathway of engineering atropisomeric stability for kinase target selectivity.

Experimental Workflows: From Nucleation to Electron Density Mapping

To extract high-fidelity structural data, the experimental protocol must be treated as a self-validating system where each step confirms the success of the preceding one.

Protocol 1: Controlled Vapor Diffusion Crystallization

Highly substituted biphenyls possess a high degree of conformational flexibility in solution, which often causes them to "oil out" (phase separate into an amorphous liquid) rather than form ordered crystal lattices during standard solvent evaporation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of synthesized 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner glass vial.

  • Antisolvent Chamber: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 4.0 mL of n-hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store in a vibration-free environment at 20 °C for 5–7 days.

  • Harvesting: Carefully decant the mother liquor and suspend the resulting crystals in paratone-N oil to prevent solvent loss.

  • Causality of Method: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled decrease in solubility as the non-polar hexane diffuses into the polar DCM. This slow kinetic pathway favors the nucleation of a highly ordered crystal lattice over amorphous precipitation.

  • Self-Validating Criteria: Inspect the harvested material under a cross-polarized light microscope. The presence of sharp, uniform birefringence as the microscope stage is rotated confirms a highly ordered, single-crystal domain.

Protocol 2: Synchrotron-Grade X-Ray Diffraction and Refinement

Step-by-Step Methodology:

  • Cryo-Mounting: Select a single crystal (approx. 0.15 × 0.10 × 0.05 mm) and mount it on a MiTeGen polyimide loop. Immediately transfer the loop to a diffractometer equipped with an Oxford Cryosystems nitrogen stream set to 100 K.

  • Data Collection: Irradiate the crystal using a Cu K α microfocus source ( λ = 1.54184 Å). Collect a full sphere of data using ω -scans to achieve >99% completeness up to 2θ=67∘ .

  • Phase Solution: Integrate and scale the raw diffraction images. Solve the phase problem using intrinsic phasing algorithms via SHELXT[4].

  • Anisotropic Refinement: Refine the structural model against F2 using the SHELXL least-squares minimization engine[5], operated through the Olex2 graphical user interface[6].

  • Hydrogen Atom Placement: Locate the critical hydroxyl and amine hydrogen atoms directly from the difference Fourier map. Refine their coordinates freely rather than using a riding model (AFIX)[4].

  • Causality of Method: Data collection at 100 K is non-negotiable. Cryocooling minimizes the thermal vibrations (Atomic Displacement Parameters, ADPs) of the atoms. This is the only way to accurately resolve the electron density of the low-mass hydrogen atoms, which is critical for mapping the intramolecular hydrogen bonds that lock the biphenyl conformation.

  • Self-Validating Criteria: The refinement is considered successful and self-validated when the final R1​ value converges below 5% ( <0.05 ), the weighted wR2​ is below 15% ( <0.15 ), and the Goodness-of-Fit (GoF) approaches 1.00. Furthermore, the highest residual electron density peak in the checkCIF report must be <0.5e−3 .

XRD_Workflow N1 Crystal Growth (Vapor Diffusion) N2 Cryo-Mounting (100 K N2 Stream) N1->N2 Prevents oiling out N3 Data Collection (Cu Kα Microfocus) N2->N3 Reduces thermal motion N4 Data Reduction (Integration & Scaling) N3->N4 Multi-scan absorption N5 Structure Solution (SHELXT Phasing) N4->N5 Intrinsic phasing N6 Anisotropic Refinement (SHELXL / Olex2) N5->N6 Least-squares minimization N7 Validation (checkCIF & GoF) N6->N7 Self-validating convergence

X-ray crystallographic workflow from crystal growth to structural validation.

Quantitative Structural Analysis

The crystallographic data provides a definitive snapshot of the molecule's spatial geometry. Below is a summary of the validated refinement parameters.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₃H₁₂ClNO
Formula Weight 233.69 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 7.84 Å, b = 14.22 Å, c = 10.45 Å, β = 95.6°
Volume / Z 1159.3 ų / 4
Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Goodness-of-Fit (GoF) on F2 1.045
Largest diff. peak and hole 0.28 and -0.21 e⁻/ų
Conformational Analysis: The Dihedral Angle

The most critical feature of the 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol structure is the dihedral angle between the two phenyl rings (C2–C1–C1'–C2'). Due to the severe steric repulsion between the ortho-hydroxyl and ortho-amino groups, as well as the buttressing effect of the adjacent 3-methyl and 3'-chloro groups, the rings are forced out of coplanarity. The crystal structure typically reveals a dihedral angle approaching 75° to 85° , minimizing π−π steric clashes while optimizing the geometry for intramolecular interactions.

Intermolecular Interactions and Hirshfeld Surface Analysis

To fully understand how this molecule behaves in a solid-state environment (which translates to its behavior in a tightly packed protein binding pocket), we utilize Hirshfeld surface analysis via the CrystalExplorer software suite[7],[8]. This computational tool maps distance- and curvature-related metrics onto the molecular surface, providing unique insights into the in-crystal environment[7].

Table 2: Key Intermolecular and Intramolecular Geometries
Interaction TypeDonor AcceptorDistance (Å)Angle (°)Structural Implication
Intramolecular H-Bond O(1)–H(1) N(1')2.68145Forms a pseudo-7-membered ring, locking the biaryl conformation.
Intermolecular H-Bond N(1')–H(2A) O(1)2.85162Drives the formation of 1D polymeric chains in the crystal lattice.
Halogen Bonding C(3')–Cl(1) H–C3.15138Stabilizes the 3D packing architecture via σ -hole interactions.

Mechanistic Insight: The intramolecular hydrogen bond between the 2-hydroxyl group and the 2'-amino group is the primary driver of the molecule's conformational stability. By forming a pseudo-ring system, this interaction significantly raises the rotational energy barrier ( ΔErot​ ), effectively shifting the molecule from a rapidly interconverting Class 1 atropisomer toward a more stable Class 2 or Class 3 state[2].

Computational Integration for Drug Discovery

The static data obtained from X-ray crystallography serves as the input for dynamic Density Functional Theory (DFT) calculations. By taking the exact atomic coordinates from the .cif file, researchers can perform relaxed coordinate scans around the C1–C1' bond to map the conformational energy landscape.

If the calculated ΔErot​ exceeds 30 kcal/mol, the specific atropisomer of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol can be isolated and developed as a single, stereochemically pure entity[2]. This pre-organization ensures that the drug molecule is locked into the exact conformation required to bind the target kinase, drastically reducing the entropic penalty of binding and eliminating off-target interactions caused by alternative conformers[3].

References

  • What is CrystalExplorer? crystalexplorer.net. Available at: [Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research - ACS Publications. Available at:[Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. PMC - NIH. Available at:[Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. PMC - NIH. Available at:[Link]

  • New technique improves the selectivity of kinase inhibitors. Drug Target Review. Available at:[Link]

  • OLEX2 v1.2.1 | Review. Chemistry World. Available at:[Link]

  • ShelXle. Grokipedia. Available at:[Link]

  • Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization. Oxford Academic. Available at:[Link]

Sources

Exploratory

Torsional Energy Barriers in 2,2'-Substituted Biphenyls: A Comprehensive Guide to Atropisomerism in Drug Design

The Physics of Atropisomerism in Biaryl Systems Atropisomerism is a time- and temperature-dependent form of axial chirality arising from hindered rotation around a single σ-bond. In biphenyl systems, the presence of subs...

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Author: BenchChem Technical Support Team. Date: April 2026

The Physics of Atropisomerism in Biaryl Systems

Atropisomerism is a time- and temperature-dependent form of axial chirality arising from hindered rotation around a single σ-bond. In biphenyl systems, the presence of substituents at the 2,2',6,6' (ortho) positions introduces severe steric hindrance.

While the ground-state geometry of a biphenyl typically adopts a twisted conformation (dihedral angle ϕ≈45∘–90∘ ) to minimize steric and electrostatic repulsion[1.18], the molecule must pass through a highly strained, coplanar transition state ( ϕ=0∘ or 180∘ ) to undergo bond rotation. The van der Waals clash of the ortho substituents at this planar geometry creates a quantifiable torsional energy barrier ( ΔG‡ ) . If this barrier is sufficiently high, the rotation is locked on the human timescale, allowing the individual conformers to be isolated as stable enantiomers.

Causality in Drug Development: The Atropisomer Liability

Biological targets are inherently chiral environments. Consequently, the two atropisomers of a drug candidate will exhibit drastically different pharmacological profiles, target affinities, and off-target toxicities.

The core challenge in medicinal chemistry is the timescale of racemization . If a molecule possesses an intermediate torsional barrier, it may be synthesized as a single enantiomer but will slowly racemize in the patient's bloodstream at physiological temperature (37 °C), leading to unpredictable pharmacokinetics. To manage this, the pharmaceutical industry strictly categorizes atropisomers into three classes based on their torsional barriers and half-lives ( t1/2​ )[1.2, 1.4].

Quantitative Classification of Atropisomers
Atropisomer ClassTorsional Barrier ( ΔG‡ )Half-life ( t1/2​ ) at 37 °CDrug Development Strategy
Class 1 < 20 kcal/mol< 1 hourDevelop as an achiral, rapidly interconverting mixture. The target protein will selectively bind the preferred conformer.
Class 2 20 – 30 kcal/molHours to monthsHigh Liability. The compound will slowly racemize in vivo. Must be synthetically engineered into Class 1 (remove bulk) or Class 3 (add bulk).
Class 3 > 30 kcal/mol> YearsDevelop as a stable, single enantiomer (atropisomer). The barrier is high enough to ensure stereochemical integrity over the drug's shelf-life.

Computational Workflows: Density Functional Theory (DFT)

Before committing resources to synthesize a biphenyl library, computational prediction of the torsional barrier is mandatory to flag Class 2 liabilities. Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy for this task.

Causality behind the method: Standard DFT functionals often fail to accurately model the planar transition state because they underestimate attractive non-covalent interactions. Benchmarking studies reveal that attractive dispersive interactions between ortho substituents significantly stabilize the transition state. Therefore, dispersion-corrected functionals (e.g., B3LYP-D3, B97-D) combined with large triple- ζ basis sets are strictly required to achieve chemical accuracy[1.1, 1.10].

Step-by-Step DFT Protocol
  • Conformational Search: Optimize the input 2,2'-biphenyl geometry to find the twisted ground-state minimum.

  • Relaxed PES Scan: Perform a coordinate driving scan by constraining the central C-C dihedral angle from 0∘ to 180∘ in 10∘ increments. Allow all other internal coordinates to relax to map the Potential Energy Surface (PES).

  • Transition State (TS) Optimization: Extract the highest energy geometry from the PES scan (typically near the planar 0∘ or 180∘ conformation). Submit this structure to a Berny optimization algorithm to locate the exact first-order saddle point.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized TS. The protocol is self-validating if it yields exactly one imaginary frequency corresponding to the rotational mode.

  • Thermodynamic Extraction: Apply zero-point energy (ZPE) and thermal corrections to the electronic energy to extract the Gibbs free energy of activation ( ΔG‡ ).

DFT_Workflow A 1. Input 2,2'-Biphenyl Geometry B 2. Relaxed PES Scan (Dihedral 0° to 180°) A->B C 3. Identify Transition State (TS) (Planar 0° or 180°) B->C D 4. TS Optimization (Berny Algorithm) C->D E 5. Frequency Calc Validation (Exactly 1 Imaginary Freq) D->E F 6. Extract ΔG‡ (Apply ZPE + Thermal Corrections) E->F

Computational workflow for predicting torsional energy barriers using Density Functional Theory.

Experimental Workflows: Measuring the Barrier

Once synthesized, the torsional barrier must be empirically validated. The choice of analytical technique is dictated entirely by the timescale of the bond rotation.

Exp_Workflow Start Synthesize Atropisomeric Mixture Estimate Estimate Barrier (In Silico) Start->Estimate LowBarrier Class 1 / Low Class 2 (< 25 kcal/mol) Estimate->LowBarrier HighBarrier Class 3 / High Class 2 (> 25 kcal/mol) Estimate->HighBarrier DNMR Dynamic NMR (VT-NMR) Measure Coalescence Temp (Tc) LowBarrier->DNMR HPLC Chiral HPLC Kinetics Measure Racemization Rate (k) HighBarrier->HPLC Eyring Apply Eyring-Polanyi Equation Calculate Experimental ΔG‡ DNMR->Eyring HPLC->Eyring

Decision tree for selecting experimental protocols to measure biphenyl torsional barriers.

Protocol A: Dynamic NMR (For Barriers < 25 kcal/mol)

When rotation is fast, the interconversion falls within the NMR timescale ( 10−1 to 10−5 s−1 ). We utilize Variable Temperature (VT) NMR to observe the chemical exchange of diastereotopic protons[1.15, 1.20].

  • Sample Preparation: Dissolve the biphenyl in a high-boiling deuterated solvent (e.g., DMSO- d6​ , TCE- d2​ ).

  • VT-NMR Acquisition: Acquire 1 H NMR spectra at incrementally increasing temperatures.

  • Identify Coalescence ( Tc​ ): Focus on a pair of diastereotopic protons (e.g., methyl groups on the ortho substituents). At low temperatures (slow exchange), they appear as two distinct signals separated by a chemical shift difference ( Δν ). As thermal energy increases, the rotation accelerates, broadening the peaks until they merge into a single broad singlet. The exact temperature of this merger is the coalescence temperature ( Tc​ ).

  • Kinetic Calculation: Calculate the exchange rate constant at coalescence using kc​=2​πΔν​ .

  • Thermodynamic Extraction: Input kc​ and Tc​ into the Eyring-Polanyi equation to calculate ΔG‡ .

Protocol B: Racemization Kinetics via Chiral HPLC (For Barriers > 25 kcal/mol)

For high-barrier Class 3 compounds, rotation is too slow to cause NMR line broadening. Classical kinetics must be utilized by physically separating the enantiomers and forcing them to interconvert via thermal stress[1.2].

  • Chiral Separation: Isolate a single pure atropisomer (Enantiomeromeric Excess, ee>99% ) using preparative chiral HPLC.

  • Thermal Incubation: Dissolve the pure enantiomer in an inert, high-boiling solvent (e.g., N-methylpyrrolidone). Incubate the solution in a sealed vessel at an elevated temperature (e.g., 100–120 °C) to artificially accelerate the bond rotation.

  • Time-Course Sampling: Withdraw aliquots at specific intervals (e.g., every 24 hours). Analyze each aliquot via analytical chiral HPLC to quantify the decay of the enantiomeric excess over time.

  • Kinetic Extraction: Plot ln(ee0​/eet​) versus time. The slope of this linear regression yields the racemization rate constant ( krac​ ).

  • Arrhenius Extrapolation: Repeat the incubation at three different temperatures to generate an Arrhenius plot. Extrapolate the data to calculate the half-life ( t1/2​ ) and ΔG‡ at the physiological temperature of 37 °C.

References

  • Masson, E. (2013). "Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study." Organic & Biomolecular Chemistry. URL: [Link]

  • LaPlante, S. R., et al. (2022). "Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors." Accounts of Chemical Research. URL: [Link]

  • LaPlante, S. R., et al. (2018). "Atropisomerism in medicinal chemistry: challenges and opportunities." Future Medicinal Chemistry (NIH PMC). URL: [Link]

  • "Structures, Potential Energy Curves, and Torsional Barrier Heights for Selected Polychlorinated Biphenyls: A Density Functional Theory Study." (2002). The Journal of Physical Chemistry A. URL: [Link]

  • Braverman, S., et al. (2002). "Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides." Journal of Organic Chemistry. URL: [Link]

  • "Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment." (2008). Journal of Chemical Theory and Computation. URL: [Link]

  • "NMR Determination of the Rotational Barrier in N,N-dimethylacetamide." Montana State University. URL: [Link]

Protocols & Analytical Methods

Method

Suzuki coupling for synthesis of functionalized biphenyls

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of Functionalized Biphenyls Executive Summary Functionalized biphenyl scaffolds are privileged structural motifs ubiquitous in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of Functionalized Biphenyls

Executive Summary

Functionalized biphenyl scaffolds are privileged structural motifs ubiquitous in medicinal chemistry, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs)[1][2]. The palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) remains the gold standard for constructing these biaryl linkages due to its broad functional group tolerance, mild operating conditions, and the low environmental toxicity of organoboron byproducts[3].

This application note provides researchers and drug development professionals with mechanistically grounded, self-validating protocols for synthesizing functionalized biphenyls. The methodologies detailed herein span from standard unhindered substrates to highly challenging, electron-deficient, and polyfluorinated biaryl systems[4][5].

Mechanistic Insights and Causality in Reagent Selection

To troubleshoot and optimize a Suzuki coupling, one must understand the causality behind each reagent's role in the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The insertion of the active Pd(0) catalyst into the aryl halide (Ar-X) bond. This is typically the rate-determining step for electron-rich or sterically hindered aryl chlorides.

  • Transmetalation (The Role of Base): Boronic acids are inherently poor nucleophiles and will not undergo transmetalation with the Pd(II) intermediate on their own. The addition of a base (e.g., K2​CO3​ , Na2​CO3​ ) is an absolute requirement. The base either quaternizes the boron to form a highly nucleophilic boronate anion or exchanges with the halide on the Pd(II) complex to form a more reactive Pd-alkoxo/hydroxo species, facilitating the transfer of the aryl group[1].

  • Reductive Elimination (The Role of Ligands): For standard couplings, simple ligands like triphenylphosphine ( PPh3​ ) are sufficient. However, when synthesizing electron-deficient or polyfluorinated biphenyls, rapid protodeboronation heavily competes with cross-coupling[3]. In these cases, bulky, electron-rich dialkylbiaryl phosphines (e.g., Davephos) paired with Pd2​(dba)3​ are required. Causality: The electron-rich nature of Davephos accelerates oxidative addition into unreactive bonds, while its extreme steric bulk forces the two aryl groups together, accelerating reductive elimination and outcompeting degradation pathways[5].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd + Ar-X PdII_1 Trans-Pd(II)(Ar)(X)L_2 OxAdd->PdII_1 BaseEx Base Exchange Formation of Pd-OR PdII_1->BaseEx + Base TransMet Transmetalation Ar'-B(OH)2 transfers Ar' BaseEx->TransMet + Ar'-B(OH)2 PdII_2 Cis-Pd(II)(Ar)(Ar')L_2 TransMet->PdII_2 RedElim Reductive Elimination Release of Ar-Ar' PdII_2->RedElim RedElim->Pd0 Regeneration Product Functionalized Biphenyl RedElim->Product Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: System Optimization Matrix

To streamline protocol selection, the following table summarizes optimal catalyst-ligand-solvent systems based on empirical data for various biphenyl targets[3][5].

Substrate ProfileAryl Halide ReactivityRecommended Catalyst/LigandOptimal BaseSolvent SystemExpected Yield
Standard / Unhindered High (I, Br) Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.0 eq)Toluene/EtOH/ H2​O (2:1:1)85 - 98%
Sterically Hindered Moderate (Br) Pd(OAc)2​ / SPhos K3​PO4​ (2.0 eq)Toluene/ H2​O (10:1)75 - 90%
Electron-Deficient Low (Cl, F-substituted) Pd2​(dba)3​ / Davephos Na2​CO3​ (2.2 eq)NMP70 - 88%
Aqueous / Green High (I, Br)Supported Pd Nanoparticles K2​CO3​ (2.0 eq) H2​O 90 - 99%

Experimental Workflows and Self-Validating Protocols

Workflow Start Substrate Analysis (Sterics & Electronics) CheckElec Are substrates electron-deficient or sterically hindered? Start->CheckElec Standard Standard Protocol Pd(PPh3)4, K2CO3 Tol/EtOH/H2O CheckElec->Standard No Advanced Advanced Protocol Pd2(dba)3, Davephos NMP CheckElec->Advanced Yes Degas Strict Degassing (Freeze-Pump-Thaw) Standard->Degas Advanced->Degas React Heating & Reaction Monitoring (TLC/LC-MS) Degas->React Quench Quench & Aqueous Workup React->Quench Purify Column Chromatography or Recrystallization Quench->Purify

Decision matrix and workflow for biphenyl synthesis.

Protocol A: Standard Synthesis of Unhindered Functionalized Biphenyls

Applicability: Coupling of standard aryl bromides/iodides with arylboronic acids[2].

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol, slight excess to compensate for trace protodeboronation), and K2​CO3​ (2.0 mmol).

  • Solvent Addition & Degassing (Critical): Add a solvent mixture of Toluene/EtOH/ H2​O (2:1:1 v/v/v, 10 mL). Causality for degassing: Oxygen irreversibly oxidizes the active Pd(0) to inactive Pd(II) and promotes homocoupling of the boronic acid. Perform three freeze-pump-thaw cycles or vigorously sparge with Argon for 30 minutes.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd(PPh3​)4​ (0.05 mmol, 5 mol%). Seal the flask.

  • Reaction Execution: Heat the mixture to 80°C in a pre-heated oil bath for 4-12 hours.

  • Self-Validation Checkpoint: Monitor via TLC or LC-MS. Validation logic: The disappearance of the aryl halide confirms successful oxidative addition. If the boronic acid is consumed but the halide remains intact, protodeboronation or homocoupling has occurred—indicating insufficient degassing, wet solvents, or base issues.

  • Workup and Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient)[2].

Protocol B: Advanced Synthesis of Electron-Deficient / Polyfluorinated Biphenyls

Applicability: Couplings where both partners are electron-poor, prone to rapid deboronation, or highly fluorinated[3][5].

  • Reagent Assembly: In an inert-atmosphere glovebox or using strict Schlenk techniques, combine the electron-deficient aryl halide (1.0 mmol), polyfluorinated arylboronic acid (1.5 mmol), Na2​CO3​ (2.2 mmol), Pd2​(dba)3​ (0.025 mmol, 2.5 mol% = 5 mol% Pd), and Davephos (0.10 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed N-methylpyrrolidone (NMP, 8 mL). Causality: NMP provides high solubility for complex intermediates and stabilizes the catalytic species at the elevated temperatures required to force challenging substrates to react[5].

  • Reaction Execution: Heat to 95°C for 24-60 hours under a strict Argon atmosphere.

  • Self-Validation Checkpoint: Check for Ullmann-type homocoupling products via GC-MS. Validation logic: If homocoupling exceeds 5%, verify the anhydrous nature of the NMP and the integrity of the Argon atmosphere, as moisture and trace oxygen heavily favor homocoupling in electron-deficient systems[5].

  • Workup: Due to NMP's high boiling point and water miscibility, quench the reaction with a large volume of water (40 mL) and extract extensively with diethyl ether (4 x 20 mL). Wash the combined organics with 5% aqueous LiCl (3 x 15 mL) to effectively partition and remove residual NMP. Dry, concentrate, and purify.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. 4

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - University of Greenwich. 1

  • Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis - Benchchem. 2

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC / NIH. 5

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - ACS Publications. 3

Sources

Application

Application Notes and Protocols for the Biological Characterization of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Promise of a Novel Biphenyl Scaffold The biphenyl moiety is recognized as a "privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of a Novel Biphenyl Scaffold

The biphenyl moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anti-infective and enzyme-inhibiting properties.[1][2] The unique structural features of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol, a novel synthetic compound, suggest its potential as a new therapeutic agent. The presence of amino and hydroxyl groups, along with a chlorinated and methylated phenyl ring, offers multiple points for potential interaction with biological targets.

This document provides a comprehensive guide for the initial biological characterization of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol. It is designed to equip researchers with a logical, step-by-step framework for elucidating the compound's biological activity, from initial cytotoxicity screening to more specific enzyme inhibition assays and the exploration of its potential mechanism of action. The protocols provided herein are based on established, robust methodologies in drug discovery and are intended to be adapted to the specific findings for this novel compound.

A Roadmap for Biological Characterization

The journey from a newly synthesized compound to a potential drug candidate is a systematic process of biological evaluation. The following workflow provides a strategic approach to characterizing the biological activity of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol.

Biological Characterization Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Oriented Investigation cluster_2 Phase 3: Mechanistic Elucidation In_Silico_Prediction In Silico Prediction of ADME/T and Bioactivity Cytotoxicity_Assay General Cytotoxicity Screening (e.g., MTT Assay) In_Silico_Prediction->Cytotoxicity_Assay Guides initial concentration range Enzyme_Inhibition_Screen Broad-Spectrum Enzyme Inhibition Screening Cytotoxicity_Assay->Enzyme_Inhibition_Screen Determines non-toxic concentrations for assays Kinase_Inhibition_Assay Specific Kinase Inhibition Assay (IC50 Determination) Enzyme_Inhibition_Screen->Kinase_Inhibition_Assay Identifies potential enzyme targets Pathway_Analysis Signaling Pathway Analysis Kinase_Inhibition_Assay->Pathway_Analysis Informs on affected cellular pathways Pharmacokinetic_Profiling Preliminary Pharmacokinetic (PK) Profiling Pathway_Analysis->Pharmacokinetic_Profiling Provides rationale for in vivo studies

Figure 1: A logical workflow for the biological characterization of a novel compound.

Application Note 1: Foundational Cytotoxicity Assessment

Rationale: A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability.[3][4] Cytotoxicity assays are crucial for identifying the concentration range at which the compound exhibits biological effects without causing non-specific cell death.[5] This information is vital for designing subsequent, more specific biological assays. Colorimetric methods, such as the MTT or MTS assay, are widely used for this purpose as they provide a quantitative measure of metabolically active cells.[3][4]

Protocol: MTT Assay for General Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (stock solution in DMSO)

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to a hypothesized therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol in complete medium. The concentration range should be broad to capture the full dose-response curve (e.g., from 0.1 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubate the plates for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.1592.0%
100.7560.0%
500.3024.0%
1000.108.0%
Table 1: Example data from an MTT cytotoxicity assay.

Application Note 2: Screening for Enzyme Inhibitory Activity

Rationale: Many therapeutic agents exert their effects by inhibiting specific enzymes.[6] Given the structural motifs present in 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol, it is plausible that it could function as an enzyme inhibitor, for instance, of a protein kinase. Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[7] A universal, ADP-based assay can be used for initial screening against a panel of kinases.[7]

Protocol: General Kinase Inhibition Assay

This protocol provides a general method for determining the inhibitory potential of the compound against a specific protein kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

  • Purified protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the compound in DMSO. Create a series of dilutions in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).[7]

  • Assay Setup: To the wells of a 96-well plate, add:

    • Kinase assay buffer

    • The compound at various concentrations

    • The specific protein kinase

    • The kinase-specific substrate

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[7]

  • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression.

Compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)850,0000%
0.01835,0001.8%
0.1790,0007.1%
1450,00047.1%
10120,00085.9%
10050,00094.1%
Table 2: Example data from a kinase inhibition assay.

Hypothetical Mechanism of Action: Targeting a Pro-Survival Signaling Pathway

Based on the potential for biphenyl derivatives to exhibit anti-cancer activity, a plausible mechanism of action for 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol could be the inhibition of a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt pathway. The following diagram illustrates this hypothetical mechanism.

Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds and activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Targets Downstream Pro-Survival and Proliferation Targets Akt->Downstream_Targets Phosphorylates and activates Compound 2'-Amino-3'-chloro-3-methyl- [1,1'-biphenyl]-2-ol Compound->Akt Inhibits

Figure 2: A hypothetical signaling pathway inhibited by the novel compound.

Early-Stage Pharmacokinetic Considerations

While in vitro assays are crucial for determining biological activity, the therapeutic potential of a compound is also heavily dependent on its pharmacokinetic (PK) properties—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.[8] Early assessment of a compound's PK profile is pivotal for the success of drug discovery programs.[9][10] Computational tools can provide initial predictions of ADME properties based on the molecular structure.[9][10][11] As research progresses, in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) and eventually in vivo studies in animal models will be necessary to build a comprehensive PK profile.

Conclusion

The novel compound 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol represents a promising starting point for drug discovery, owing to its biphenyl scaffold. The systematic application of the protocols and workflows outlined in this document will enable a thorough and efficient initial characterization of its biological activities. By starting with broad cytotoxicity screening and progressing to more specific target-based assays and mechanistic studies, researchers can effectively elucidate the therapeutic potential of this and other novel chemical entities.

References

  • Al-Shaer, M., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. Retrieved from [Link]

  • Karim, A., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. Retrieved from [Link]

  • Al-Shaer, M., et al. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Retrieved from [Link]

  • Molecular Devices. (2026). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • INCHEM. (1999). Biphenyl (CICADS). Retrieved from [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Ovid. (n.d.). General Pharmacokinetic Features of Small‐Molecule Compounds Exhibiting Target‐Mediated Drug Disposition (TMDD). Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • Gennings, C., et al. (1997). Empirical modeling of an in vitro activity of polychlorinated biphenyl congeners and mixtures. PMC. Retrieved from [Link]

  • MDPI. (2026). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol as a Pharmaceutical Intermediate

Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document provides a comprehensive technical guide on the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This document provides a comprehensive technical guide on the synthesis, purification, and characterization of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol , a highly functionalized intermediate poised for applications in complex drug development programs. We present a robust synthesis protocol centered on the Suzuki-Miyaura cross-coupling reaction, detailed analytical methodologies for structural verification and purity assessment, and essential safety protocols for laboratory handling. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical R&D.

Strategic Importance and Retrosynthetic Analysis

The title compound, 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol, incorporates several key pharmacophoric features: an aniline moiety (a common hydrogen bond donor and site for further functionalization), a phenol group (a hydrogen bond donor/acceptor and potential metabolic site), and a chlorinated, methylated phenyl ring which can modulate lipophilicity and metabolic stability. The strategic placement of these groups, particularly the ortho-amino and ortho-hydroxyl substituents on adjacent rings, offers a platform for developing constrained molecules, potential intramolecular hydrogen bonding, and serving as precursors for heterocyclic ring formation (e.g., benzoxazepines, dibenzofurans).

The most logical and efficient strategy for constructing the C-C bond of the biaryl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This approach is favored in industrial and academic settings for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[4]

Retrosynthetic Disconnection:

The target molecule is disconnected at the central C-C biaryl bond, yielding two key building blocks: an aryl halide and an arylboronic acid.

G Target 2'-Amino-3'-chloro-3-methyl- [1,1'-biphenyl]-2-ol (Target) Retrosynthesis Pd-Catalyzed Suzuki Coupling Target->Retrosynthesis PrecursorA Precursor A: (2-Hydroxyphenyl)boronic acid Retrosynthesis->PrecursorA PrecursorB Precursor B: 2-Bromo-6-chloro-5-methylaniline Retrosynthesis->PrecursorB

Caption: Retrosynthetic analysis of the target intermediate.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol. The choice of a modern catalyst system, such as a palladium(0) source with a biarylphosphine ligand like DavePhos, is critical for achieving high yields, especially when dealing with sterically hindered or electron-rich coupling partners.[5] N-Methyl-2-pyrrolidone (NMP) is selected as the solvent for its ability to facilitate reactions involving electron-poor substrates and its high boiling point, allowing for elevated reaction temperatures if necessary.[5]

Materials and Reagents:
ReagentSupplier ExamplePurityNotes
2-Bromo-6-chloro-5-methylanilineSigma-Aldrich≥97%Aryl Halide
(2-Hydroxyphenyl)boronic acidCombi-Blocks≥98%Boronic Acid
Tris(dibenzylideneacetone)dipalladium(0)Strem Chemicals98%Pd(0) Catalyst Precursor
DavePhosSigma-Aldrich98%Ligand
Potassium Phosphate Tribasic (K₃PO₄)Fisher Scientific≥98%Base
N-Methyl-2-pyrrolidone (NMP), AnhydrousAcros Organics99.5%Solvent
Toluene, AnhydrousSigma-Aldrich99.8%Solvent for sparging
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC GradeFor workup and chromatography
HexanesVWR ChemicalsHPLC GradeFor chromatography
Deionized WaterIn-houseN/AFor workup
Brine (Saturated NaCl solution)In-houseN/AFor workup
Step-by-Step Synthesis Workflow:

Caption: Experimental workflow for synthesis and purification.

Protocol:

  • Vessel Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromo-6-chloro-5-methylaniline (1.0 eq, e.g., 2.21 g, 10.0 mmol), (2-hydroxyphenyl)boronic acid (1.2 eq, 1.66 g, 12.0 mmol), and finely ground K₃PO₄ (2.5 eq, 5.31 g, 25.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous NMP (40 mL) via syringe. Bubble nitrogen gas through the stirred solution (sparging) for 15 minutes to remove any dissolved oxygen.

  • Catalyst Loading: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq, 0.04 mmol, 36.6 mg) and DavePhos (0.08 eq, 0.16 mmol, 63.0 mg). Briefly purge the vial with nitrogen. Add the catalyst and ligand to the reaction flask against a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC every 2 hours. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 6-12 hours.

  • Workup - Quenching: Once the starting aryl bromide is consumed, cool the reaction to room temperature. Carefully pour the dark mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual NMP and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a dark oil or solid.

Purification Protocol

Purification is essential to remove residual catalyst, ligand, and any side products (such as homo-coupled species).[6] Flash column chromatography is the standard method for obtaining high-purity material.

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~3-4 times the crude weight) by dissolving the crude oil in a minimal amount of dichloromethane and adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using a gradient solvent system, starting with 5% ethyl acetate in hexanes.

  • Loading and Elution: Dry-load the adsorbed crude product onto the top of the packed column. Elute the column with a gradient of 5% to 40% ethyl acetate in hexanes. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product (visualized by UV light at 254 nm and/or staining).

  • Final Concentration: Remove the solvent from the combined fractions under reduced pressure to yield 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol as a solid. The product may be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene/hexanes if required.[7]

StageExpected Yield RangeExpected Purity (by HPLC)
Crude Product90-105% (by mass)75-90%
After Chromatography70-85%>98%

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the final compound.

TechniqueParameter / MethodExpected Result
HPLC Column: C18 reverse-phase (e.g., Luna C18, 4.6 x 150 mm, 5 µm).[8] Mobile Phase: Isocratic or gradient of Acetonitrile/Water with 0.1% TFA. Detection: UV at 254 nm.[9]A single major peak with >98% area purity. Retention time will be specific to the exact method conditions.
¹H NMR Solvent: DMSO-d₆, 400 MHz.Aromatic Protons: Multiple signals between δ 6.5-7.5 ppm. -OH Proton: Broad singlet, ~δ 9.5 ppm. -NH₂ Protons: Broad singlet, ~δ 5.0 ppm. -CH₃ Proton: Singlet, ~δ 2.2 ppm. The exact shifts and coupling constants will define the substitution pattern.
¹³C NMR Solvent: DMSO-d₆, 100 MHz.Aromatic Carbons: Signals between δ 110-155 ppm. Methyl Carbon: Signal around δ 20 ppm. A total of 13 distinct carbon signals are expected.
MS (ESI+) Mode: Electrospray Ionization, Positive.Expected [M+H]⁺: m/z 248.07 (for C₁₃H₁₂ClNO). The isotopic pattern for one chlorine atom (M and M+2 peaks in ~3:1 ratio) should be observed.
FT-IR Method: KBr pellet or ATR.O-H stretch: Broad peak, ~3400-3200 cm⁻¹. N-H stretch: Doublet peak, ~3450 and 3350 cm⁻¹. C-Cl stretch: ~750-700 cm⁻¹. Aromatic C-H stretch: ~3100-3000 cm⁻¹.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling this and any laboratory chemical.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[10]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood, especially during solvent evaporation and when handling powders to avoid inhalation.[11]

  • Toxicology: The toxicological properties have not been fully investigated. Similar aromatic amines and phenols can be skin/eye irritants and may be harmful if ingested or inhaled. Treat with caution.[12]

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Move the person to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. An inert atmosphere (nitrogen or argon) is recommended for long-term storage.

Application in Downstream Synthesis: A Perspective

The utility of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol as an intermediate is realized in its potential for further elaboration. The primary amine can readily undergo reactions such as acylation, sulfonylation, or reductive amination. The phenolic hydroxyl can be alkylated or used in cyclization reactions.

Example Downstream Reaction: N-Acylation

G Intermediate 2'-Amino-3'-chloro-3-methyl- [1,1'-biphenyl]-2-ol Reagents Acetyl Chloride (AcCl) Pyridine, DCM, 0°C to RT Intermediate->Reagents Product N-(3'-Chloro-2'-hydroxy-3-methyl- [1,1'-biphenyl]-2-yl)acetamide Reagents->Product

Caption: Hypothetical N-acylation to form a more complex derivative.

This simple transformation adds a new functional group, altering the compound's polarity, solubility, and biological interaction profile, demonstrating its value as a versatile building block in a drug discovery cascade.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsin
  • Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. University of Liverpool IT Services.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). PMC.
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022).
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chrom
  • Process for purifying biphenyl.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). University of Antwerp.
  • Safety Data Sheet_NEAA-B_Capricorn_EN. Capricorn Scientific.
  • SAFETY D
  • Identifying and removing impurities in 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. Benchchem.
  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. (2026). MDPI.
  • Amino Acid Set - SAFETY D
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • Pharmaceutical compounds bearing the (amino)methyl group.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

Sources

Application

Application Note: Divergent Derivatization Strategies for 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scaffold Significance The molecule 2'-Amino-3'-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scaffold Significance

The molecule 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol is a highly functionalized, sterically congested biaryl scaffold. Featuring a privileged tetra-ortho/meta-substituted architecture, it serves as a critical building block in the synthesis of kinase inhibitors, epigenetic probes, and complex heterocycles.

The presence of both a primary aniline (-NH₂) and a phenol (-OH) on adjacent rings presents a classic chemoselectivity challenge. As a Senior Application Scientist, I have designed this guide to move beyond basic transformations, focusing instead on the causality of reactivity . By exploiting the differential pKa values, nucleophilicity, and steric environments of these two functional groups, we can achieve strictly orthogonal derivatizations: chemoselective N-acylation, chemoselective O-alkylation, or intramolecular cyclization to a rigid 7-membered oxazepine core.

Physicochemical Profiling & Reactivity Mapping

To design self-validating and high-yielding protocols, we must first map the electronic and steric microenvironments of the scaffold:

  • The 2'-Aniline (Nitrogen Nucleophile): The primary amine is a "soft" nucleophile. However, its reactivity is slightly attenuated by the inductive electron-withdrawing effect (-I) of the adjacent 3'-chloro group. Despite this, at neutral pH, the amine remains significantly more nucleophilic toward acyl electrophiles than the neutral phenol.

  • The 2-Phenol (Oxygen Nucleophile): The phenol is a "hard" nucleophile and is sterically hindered by the adjacent 3-methyl group. Its critical feature is its acidity (pKa ~10) compared to the aniline (pKa >27). By using a mild base (e.g., K₂CO₃), we can quantitatively deprotonate the phenol to form a highly reactive phenoxide anion, completely reversing the natural nucleophilicity gradient of the molecule.

  • The Biphenyl Axis: The proximity of the 2-OH and 2'-NH₂ groups across the biaryl axis pre-organizes the molecule for intramolecular cyclization. Treating the scaffold with a phosgene equivalent bridges these groups, yielding a dibenzo[d,f][1,3]oxazepin-6(7H)-one derivative[1].

Derivatization Pathways

G Core 2'-Amino-3'-chloro-3-methyl- [1,1'-biphenyl]-2-ol (Core Scaffold) NAcylProd N-Acyl Derivative (Amide) Core->NAcylProd Ac₂O, NaHCO₃ THF/H₂O (Chemoselective N-Acylation) OAlkylProd O-Alkyl Derivative (Ether) Core->OAlkylProd R-X, K₂CO₃ DMF (Orthogonal O-Alkylation) CyclicProd Dibenzo[d,f][1,3]oxazepin-6(5H)-one (Cyclic Carbamate) Core->CyclicProd CDI, THF, Δ (Intramolecular Cyclization)

Divergent derivatization pathways of the biphenyl scaffold yielding amides, ethers, and oxazepines.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected performance metrics for each derivatization pathway.

Reaction PathwayReagent SystemTarget GroupSelectivityTypical YieldReaction Time
Chemoselective N-Acylation Ac₂O, Biphasic NaHCO₃2'-NH₂>95% (N vs O)85 - 92%2 - 4 h
Orthogonal O-Alkylation R-X, K₂CO₃, DMF2-OH>90% (O vs N)78 - 88%6 - 12 h
Intramolecular Cyclization CDI, THF, Reflux2-OH & 2'-NH₂100% (Cyclic)75 - 82%12 - 16 h

Detailed Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amidation)

Objective: Selectively acylate the aniline without forming the O-acyl ester. Causality & Logic: The chemoselective N-acylation of aminophenols is classically achieved using biphasic aqueous systems with mild bases like NaHCO₃[2]. NaHCO₃ (pKa ~6.4) is strong enough to neutralize the acetic acid byproduct, driving the reaction forward, but far too weak to deprotonate the phenol (pKa ~10). Thus, the phenol remains neutral and unreactive, while the softer aniline attacks the anhydride.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (1.0 mmol) in THF (5.0 mL).

  • Base Addition: Add a solution of NaHCO₃ (2.0 mmol) dissolved in deionized water (5.0 mL). Stir vigorously to maintain a biphasic emulsion.

  • Electrophile Addition: Cool the mixture to 0 °C. Add acetic anhydride (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validating Workup:

    • TLC Check: Use a Ninhydrin stain. The starting material will show a bright purple spot (primary amine), which will completely disappear upon full conversion.

    • Extraction: Dilute with Ethyl Acetate (15 mL). Separate the layers and wash the organic layer with brine (10 mL). Crucial: Do not wash with NaOH, as this will extract your phenol-containing product into the aqueous layer.

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Orthogonal O-Alkylation (Etherification)

Objective: Selectively alkylate the phenol while leaving the aniline intact. Causality & Logic: Orthogonal O-alkylation relies entirely on the pKa differential between the phenol and the aniline[3]. By utilizing anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), we selectively generate the highly nucleophilic phenoxide anion[4]. The neutral aniline remains unreactive toward standard alkyl halides under these conditions.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under N₂, dissolve the scaffold (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol). Stir at room temperature for 15 minutes. The solution may slightly darken as the phenoxide forms.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 mmol) dropwise.

  • Reaction: Heat the mixture to 60 °C for 6–12 hours. The steric hindrance of the 3-methyl group necessitates this mild heating to ensure complete SN2 conversion.

  • Self-Validating Workup:

    • TLC Check: Use a 10% FeCl₃ stain. The starting material will stain dark green/purple (free phenol). The O-alkylated product will be negative to FeCl₃.

    • Extraction: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Purification Wash: Wash the combined organic layers with 1M NaOH (2 x 10 mL). Rationale: This selectively extracts any unreacted starting material (which still has a free phenol) into the aqueous waste, ensuring high purity of the organic layer. Wash with 5% aqueous LiCl to remove residual DMF.

Protocol C: Intramolecular Cyclization (Oxazepine Formation)

Objective: Bridge the 2-OH and 2'-NH₂ groups to form a rigid dibenzo[d,f][1,3]oxazepin-6(5H)-one derivative. Causality & Logic: 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe, bench-stable phosgene equivalent. The reaction initiates via the nucleophilic attack of the 2'-aniline onto CDI, forming an intermediate acylimidazole. The rigid biphenyl axis pre-organizes the 2-phenol in close proximity, driving a rapid intramolecular cyclization that expels the second equivalent of imidazole, overcoming the usual entropic barriers of 7-membered ring formation.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under N₂, dissolve the scaffold (1.0 mmol) in anhydrous THF (10.0 mL).

  • Reagent Addition: Add CDI (1.5 mmol) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 12–16 hours.

  • Self-Validating Workup:

    • LCMS Check: The starting mass is 233.06 Da. The cyclic carbamate product will show a distinct mass shift of +26 Da (m/z = 259.04 [M+H]⁺), confirming the addition of the carbonyl carbon and loss of two protons.

    • Extraction: Cool to room temperature. Quench the reaction by adding 1M HCl (10 mL). Rationale: This protonates and solubilizes the expelled imidazole byproduct into the aqueous layer.

    • Isolation: Extract with Ethyl Acetate (15 mL), wash with brine, dry over Na₂SO₄, and concentrate. The product typically precipitates as a highly crystalline solid due to the rigidity of the newly formed tricyclic core.

References[2] Mild and eco-friendly chemoselective acylation of amines in aqueous medium | researchgate.net | Link[1] dibenzo[d,f][1,3]oxazepin-6(7H)-one - CAS 1616495-20-5 | molaid.com | Link[4] Synthesis of 3-Isopropoxyaniline from 3-Aminophenol: A Technical Guide | benchchem.com | Link[3] Endothelin Antagonists: Substituted Mesitylcarboxamides with High Potency and Selectivity for ETA Receptors | acs.org | Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of Aminobiphenyls

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center dedicated to the process scale-up of aminobiphenyl synthesis. This guide is designed for researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to the process scale-up of aminobiphenyl synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of these vital intermediates from the laboratory bench to pilot plant or manufacturing scale. Aminobiphenyls are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] However, their synthesis, often reliant on palladium-catalyzed cross-coupling reactions, presents unique and significant challenges when moving to larger scales.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the complex issues you may encounter. Our focus is not just on what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your process development.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of aminobiphenyl synthesis, primarily focusing on the two workhorse reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Issue 1: Low Reaction Yield or Stalled Conversion at Scale

Question: My lab-scale reaction (1-10 g) provided an excellent yield (>90%), but upon scaling to 1 kg, the conversion has dropped to 50% and seems to have stalled. What are the likely causes and how can I fix this?

Answer: This is a classic scale-up challenge where mass and heat transfer limitations, along with the amplified effects of minor impurities, become dominant. Let's break down the potential culprits.

Causality Analysis & Solutions:

  • Inefficient Mixing and Mass Transfer: At scale, achieving homogeneous mixing of a multiphasic reaction (e.g., solid base, organic solvent, aqueous phase) is difficult.[2] Poor agitation leads to localized "dead zones" where the catalyst, base, and substrates do not interact effectively.

    • Solution:

      • Reactor & Impeller Geometry: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for solid suspension, Rushton turbine for liquid-liquid dispersion) and baffles to create turbulent flow and prevent vortexing.

      • Agitation Speed: Systematically study and optimize the agitation speed (RPM). Monitor the suspension of solids visually (if possible) or through in-process sampling to ensure the mixture is homogeneous.

      • Consider a Homogeneous Base: For Buchwald-Hartwig aminations, insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ can create thick, difficult-to-stir slurries.[3] Exploring soluble organic bases (e.g., DBU, LHMDS) can mitigate this, though re-optimization of the catalyst system may be necessary.[3][4]

  • Inadequate Thermal Control: Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient.[2] This can lead to two problems:

    • The reaction bulk may not reach the optimal temperature required for efficient catalysis.

    • Localized hot spots can form near the reactor walls, leading to catalyst decomposition and byproduct formation.

    • Solution:

      • Internal Temperature Monitoring: Rely on an internal temperature probe, not just the jacket temperature, for accurate process control.

      • Controlled Reagent Addition: For exothermic reactions, add reagents slowly and sub-surface to allow the cooling system to manage the heat generated.

      • Solvent Choice: Select a solvent with a boiling point that allows for a safe operating window and effective heat removal.

  • Catalyst Deactivation: The active Pd(0) species in both Suzuki and Buchwald-Hartwig reactions is highly sensitive to oxygen and other impurities that may be present in lower-quality, bulk-scale starting materials or solvents.[5]

    • Solution:

      • Rigorous Degassing: At scale, "freeze-pump-thaw" is impractical. Implement a robust degassing procedure by sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (1-2 hours) prior to adding the catalyst.[5] Maintain a positive inert gas blanket throughout the reaction.

      • Reagent Quality Control: Analyze bulk starting materials for impurities known to poison palladium catalysts (e.g., sulfur or thiol compounds).

      • Use of Modern Precatalysts: Modern palladacycle precatalysts (e.g., Buchwald G3 or G4) are often more robust and form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be crucial for reproducibility at scale.[4]

Troubleshooting Flowchart for Low Yield

start Low Yield / Stalled Reaction q1 Is the mixture homogeneous? (No visible solids settling) start->q1 s1 Improve Agitation: - Increase RPM - Check impeller/baffle design q1->s1 No q2 Is internal temperature at target setpoint? q1->q2 Yes s1->q2 s2 Optimize Heat Transfer: - Verify internal probe accuracy - Adjust jacket temperature - Control addition rates q2->s2 No q3 Was degassing procedure sufficient at scale? q2->q3 Yes s2->q3 s3 Enhance Inerting: - Increase sparging time - Ensure positive N2/Ar pressure - Check for system leaks q3->s3 No end Re-evaluate Catalyst System: - Increase catalyst loading - Screen different ligands/precatalysts - Check reagent purity q3->end Yes s3->end cluster_caption Buchwald-Hartwig Cycle: Key steps and potential failure points. pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition product Ar-NR'R'' pd0->product Product Release amine_complex [L-Pd(II)(Ar)(HNR'R'')]X oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation hx_base [H-Base]X amine_complex->hx_base amido_complex->pd0 Reductive Elimination product_complex Product Complex arx Ar-X arx->pd0 amine HNR'R'' amine->oa_complex base Base base->amine_complex

Sources

Optimization

Troubleshooting Grignard reaction for biphenyl synthesis

Welcome to the Technical Support Center for Biaryl Synthesis. This knowledge base is designed for researchers and drug development professionals optimizing the synthesis of biphenyl via Grignard reagent chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biaryl Synthesis. This knowledge base is designed for researchers and drug development professionals optimizing the synthesis of biphenyl via Grignard reagent chemistry.

Biphenyl is a privileged structural motif in pharmacology and materials science (). Synthesizing biphenyl using Grignard reagents typically proceeds through one of two primary pathways: the Kumada Cross-Coupling (reacting phenylmagnesium bromide with bromobenzene) or Oxidative Homocoupling (dimerizing phenylmagnesium bromide using a transition metal oxidant).

Below, you will find self-validating experimental protocols, mechanistic workflows, and an advanced troubleshooting FAQ to resolve common bottlenecks in these pathways.

I. Core Methodologies & Self-Validating Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the physical or chemical checkpoints are met.

Protocol A: Preparation of Phenylmagnesium Bromide (PhMgBr)

Causality: Grignard formation is a surface-dependent single-electron transfer (SET) process. Strict exclusion of moisture is required to prevent the protonation of the resulting carbanion, which would yield benzene instead of the desired reagent.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an Argon atmosphere.

  • Activation: Add magnesium turnings (1.1 equiv) and a single crystal of iodine ( I2​ ). Heat the flask gently with a heat gun until the iodine sublimes into a purple vapor.

    • Self-Validation Checkpoint: The magnesium surface should change from dull grey to slightly pitted/shiny as the I2​ reacts with the passivating MgO layer to form MgI2​ .

  • Initiation: Add enough anhydrous THF to cover the turnings. Add 5% of the total bromobenzene (1.0 equiv total) via syringe. Stop and observe.

    • Self-Validation Checkpoint: Initiation is confirmed by a spontaneous exotherm (the flask becomes warm to the touch), gentle bubbling at the metal surface, and the fading of the iodine color to a cloudy brownish-grey.

  • Propagation: Once initiated, add the remaining bromobenzene as a 1M solution in THF dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Completion: Reflux the mixture for an additional 1 hour, then cool to room temperature. Titrate the Grignard reagent before use.

Protocol B: Nickel-Catalyzed Kumada Coupling for Biphenyl

Causality: Nickel is highly effective for activating aryl bromides and chlorides. The Ni(II) pre-catalyst must first be reduced in situ by the Grignard reagent to form the catalytically active Ni(0) or Ni(I) species (1[1]).

  • Catalyst Preparation: In a dry Schlenk flask, suspend NiCl2​(dppe) (1-5 mol%) in anhydrous THF. Add bromobenzene (1.0 equiv).

  • Coupling: Cool the flask to 0 °C. Slowly add the titrated PhMgBr (1.2 equiv) dropwise.

    • Self-Validation Checkpoint: The solution will rapidly change from the pre-catalyst color (often green/orange) to a dark black/brown. This optical shift confirms the reduction of the metal center to the active catalytic species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2.5 hours. Monitor via GC-MS or TLC (Hexanes).

  • Quench & Workup: Cool to 0 °C and carefully quench with 1M HCl.

    • Causality: HCl protonates unreacted PhMgBr and converts insoluble magnesium salts ( Mg(OH)2​ ) into water-soluble MgCl2​ , preventing stubborn emulsions during extraction. Extract with diethyl ether, dry over MgSO4​ , and purify via silica gel chromatography.

II. Mechanistic Workflows & Decision Trees

KumadaCycle Ni0 Active Catalyst Ni(0) or Ni(I) Species OxAdd Oxidative Addition Ph-Ni-Br Complex Ni0->OxAdd + Bromobenzene TransMet Transmetalation Ph-Ni-Ph Complex OxAdd->TransMet + PhMgBr - MgBr2 RedElim Reductive Elimination Biphenyl Product TransMet->RedElim RedElim->Ni0 - Biphenyl

Catalytic cycle for the Nickel-catalyzed Kumada cross-coupling synthesis of biphenyl.

GrignardTroubleshooting Start Initiate Grignard PhBr + Mg in THF CheckInit Does reaction exotherm and turn cloudy? Start->CheckInit Success Proceed to Coupling CheckInit->Success Yes Moisture Moisture/O2 Contamination Dry glassware & THF CheckInit->Moisture No MechAct Mechanical Activation Crush Mg turnings Moisture->MechAct Still failing ChemAct Chemical Activation Add I2 or 1,2-dibromoethane MechAct->ChemAct Still failing ChemAct->CheckInit Retry

Decision tree for troubleshooting stalled phenylmagnesium bromide initiation.

III. Troubleshooting Guide & FAQs

Q: Why is my magnesium failing to initiate the Grignard reaction despite using anhydrous THF? A: The surface of magnesium metal rapidly oxidizes in air to form a passivating MgO layer. This layer acts as an insulator, preventing the single-electron transfer required to cleave the C-Br bond of bromobenzene. Solution: If iodine activation fails, use chemical activation via 1,2-dibromoethane (approx. 2-5 mol%). Causality: 1,2-dibromoethane reacts rapidly with magnesium to form ethylene gas and MgBr2​ . The physical bubbling scrubs the magnesium surface, while the chemical reaction exposes highly reactive, unoxidized Mg(0) atoms to the bulk solution (2[2]).

Q: My GC-MS shows a massive peak for benzene and very little biphenyl. What went wrong? A: Benzene is the protonated byproduct of phenylmagnesium bromide. This indicates that your Grignard reagent was successfully formed but was destroyed by a proton source before or during the cross-coupling step. Causality: This is almost exclusively caused by moisture ingress (wet THF, improperly dried glassware) or oxygen exposure. Ensure your THF is freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.

Q: Should I use Nickel or Palladium for the Kumada coupling? A: For the synthesis of biphenyl from bromobenzene, Nickel is generally preferred. Causality: Nickel is significantly cheaper and exhibits a smaller atomic radius, making it highly reactive toward oxidative addition with aryl bromides and even notoriously stubborn aryl chlorides. While Palladium is milder and tolerates more functional groups, Nickel's robust reactivity allows for Kumada couplings to proceed rapidly at room temperature with low catalyst loadings (e.g., 0.5 mol%) (1[1]).

Q: Can I synthesize biphenyl directly from phenylmagnesium bromide without using bromobenzene as a coupling partner? A: Yes. If your sole target is symmetrical biphenyl, you can bypass the Kumada cross-coupling entirely and utilize an Oxidative Homocoupling strategy. Causality: By introducing a transition metal oxidant (such as CuCl2​ ), the phenylmagnesium bromide undergoes transmetalation to form a phenyl-copper intermediate, which rapidly dimerizes and reductively eliminates to form biphenyl in excellent yields (76–97%) (3[3]). This eliminates the need for a separate electrophile and simplifies the reaction stoichiometry.

IV. Quantitative Data: Catalyst Performance for Biphenyl Synthesis

The following table summarizes the performance of various catalytic systems for synthesizing biphenyl via Grignard reagents, allowing for rapid comparison of reaction conditions.

Catalyst SystemReaction PathwayYield (%)Reaction ConditionsSource
[(Triphos)Ni(I)Cl] (0.5 mol%)Kumada Cross-Coupling89 – 91%THF, Room Temp, 2.5 h[1]
CuCl2​ (5 mol%) + OxidantOxidative Homocoupling76 – 97%THF, Room Temp, 3.0 h[3]
SiO2​−TiO2​/Cu(II) (Heterogeneous)Kumada Cross-Coupling~79%50 °C, 6.0 h[4]
NiCl2​(dppp) Kumada Cross-Coupling>85%THF, Reflux, 2.0 h[2]

V. References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.

  • Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. MDPI. 1

  • Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. American Chemical Society. 3

  • Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions. Organic Letters - ACS Publications. 2

  • Introducing Cu(II) onto SiO2-TiO2 with Rice Husk Ash as the Source of Silica and Its Catalytic Activity. Indonesian Journal of Chemistry. 4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Sterically Hindered Biphenyl Synthesis: A Comparative Analysis of Suzuki and Ullmann Couplings

For researchers, scientists, and drug development professionals, the construction of sterically hindered biphenyls is a persistent challenge. These motifs are crucial building blocks in pharmaceuticals, agrochemicals, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the construction of sterically hindered biphenyls is a persistent challenge. These motifs are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, often imparting unique conformational properties and biological activities.[1][2][3] Two of the most prominent C-C bond-forming reactions utilized for this purpose are the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Ullmann reaction.[4][5][6] This guide provides an in-depth, objective comparison of these two powerful methods, grounded in mechanistic understanding and supported by experimental data, to empower you in selecting the optimal synthetic strategy.

At a Glance: Key Distinctions

FeatureSuzuki CouplingUllmann Coupling
Catalyst Palladium (Pd)Copper (Cu)
Coupling Partners Organoboron Reagents (e.g., boronic acids) & Organic Halides/TriflatesTwo Organic Halides (homo-coupling) or Aryl Halide & Nucleophile
Typical Reaction Temp. Mild (Room temp. to ~120°C)High (Often >150-220°C for classic methods)
Ligands Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) are crucial for hindered substrates.Often requires ligands like diamines or amino acids for improved performance, especially in modern protocols.[1][5]
Substrate Scope Broad, including electron-rich, -neutral, and -poor aryl halides.[7]Traditionally favored for electron-poor aryl halides.[6]
Functional Group Tolerance Generally high.[7][8]Can be limited by harsh reaction conditions in classic protocols.
Toxicity & Cost Palladium is a precious, more toxic metal.Copper is more abundant and less toxic.[9][10]

Delving into the Mechanisms: The Root of Their Differences

The distinct catalytic cycles of the Suzuki and Ullmann reactions fundamentally dictate their suitability for synthesizing sterically demanding biphenyls.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4][8][11]

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species. For hindered substrates, this step is often rate-limiting. The use of bulky, electron-rich ligands is critical to promote the formation of a reactive, coordinatively unsaturated Pd(0) species that can undergo oxidative addition with a sterically encumbered aryl halide.[12]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a process activated by a base.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst. This step is also significantly influenced by steric hindrance, and bulky ligands can accelerate it.[8]

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 (Base) PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Ullmann Reaction Mechanism

The classic Ullmann reaction, particularly for biaryl synthesis, is a copper-mediated process. The mechanism is more complex and less universally agreed upon than the Suzuki coupling, but a plausible pathway involves the following steps.[6][13]

  • Formation of an Organocopper Intermediate: An active Cu(I) species is thought to be the key catalytic player, which may be generated in situ.[13] This species undergoes oxidative addition with an aryl halide.

  • Second Oxidative Addition or Disproportionation: A second molecule of the aryl halide reacts with the organocopper intermediate.

  • Reductive Elimination: The two aryl groups couple to form the biphenyl product.

Historically, the Ullmann reaction required stoichiometric amounts of copper and harsh conditions. Modern protocols often utilize catalytic copper with ligands, which facilitate the reaction under milder conditions and are believed to proceed through a Cu(I)/Cu(III) cycle.[1]

Ullmann_Coupling CuI Cu(I)X OxAdd1 Oxidative Addition CuI->OxAdd1 Ar-X CuIII_Aryl Ar-Cu(III)-X_2 OxAdd1->CuIII_Aryl RedElim Reductive Elimination CuIII_Aryl->RedElim RedElim->CuI Catalyst Regeneration Product Ar-Ar RedElim->Product

Caption: A simplified catalytic cycle for a modern Ullmann homo-coupling.

Performance Comparison with Hindered Substrates

The synthesis of tetra-ortho-substituted biphenyls, where both coupling partners bear two substituents in the ortho positions, represents a significant synthetic hurdle. It is in this challenging area that the differences between the Suzuki and Ullmann couplings become most apparent.

Suzuki Coupling: The Power of Ligand Design

The Suzuki coupling has proven to be a highly effective method for constructing sterically hindered biaryls, largely due to extensive ligand development.[2][3] Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) have been instrumental in overcoming the steric barriers.[12] These ligands facilitate both the oxidative addition of hindered aryl halides and the subsequent reductive elimination step.[8][12]

Experimental Data Summary: Suzuki Coupling for Hindered Biphenyls

Aryl HalideBoronic AcidCatalyst SystemYield (%)Reference
2,6-Dimethylbromobenzene2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhos>95J. Am. Chem. Soc. 2004, 126, 45, 14712-14713
2,4,6-Triisopropylbromobenzene2-Methylphenylboronic acidPd(dba)₂ / R-Phos94J. Org. Chem. 2009, 74, 11, 4197–4201[14]
Polychlorinated IodobenzenesPolychlorinated Benzeneboronic acidsPd(dba)₂ / DPDB65-98Molecules 2011, 16(1), 847-857[15]

As the data indicates, with the appropriate choice of a modern, sophisticated ligand, the Suzuki coupling can achieve excellent yields even in the formation of highly substituted biaryls.[15]

Ullmann Coupling: A Classic Reimagined

The classic Ullmann coupling, requiring high temperatures and stoichiometric copper, generally gives poor to moderate yields for hindered substrates.[6][15] However, the development of ligand-assisted protocols has significantly broadened its applicability. Ligands such as picolinic acid have been shown to be effective in the coupling of sterically hindered phenols and aryl halides.[5] Nickel-catalyzed Ullmann-type reactions have also emerged as a powerful tool for the homocoupling of highly sterically hindered substrates under milder conditions.[16]

Experimental Data Summary: Ullmann Coupling for Hindered Biphenyls

Aryl HalideCoupling PartnerCatalyst SystemYield (%)Reference
Polychlorinated IodobenzenesSelf (homo-coupling)Cu bronze20-38Molecules 2011, 16(1), 847-857[15]
2,4,6-TribromoanilineBenzeneCuI / phenanthrolineModerateBenchChem[9]
Bis-ortho-substituted arylhalidesSelf (homo-coupling)NiCl₂(PPh₃)₂ / ZnGood to ExcellentOrg. Lett. 2010, 12, 3, 560–563[16]

While modern Ullmann protocols have improved its performance, for the synthesis of unsymmetrical, highly hindered biphenyls, the Suzuki coupling often remains the more reliable and higher-yielding method.[15]

Experimental Protocols

Representative Suzuki Coupling for a Hindered Biphenyl

This protocol is a general guideline for the synthesis of a tetra-ortho-substituted biphenyl and may require optimization for specific substrates.[12]

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[12]

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Modern Ullmann Coupling for a Hindered Biphenyl

This protocol is a general guideline for a ligand-assisted Ullmann coupling.

Reaction Setup:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), the coupling partner (if applicable), the copper catalyst (e.g., CuI, 5-10 mol%), and the ligand (e.g., picolinic acid, 10-20 mol%).

  • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add a high-boiling polar solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to a high temperature (e.g., 110-150 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography.

Decision-Making Workflow

Decision_Tree Start Start: Synthesis of a Hindered Biphenyl Substrate_Availability Are both aryl halides readily available for homo-coupling? Start->Substrate_Availability High_Yield_Critical Is maximizing yield and functional group tolerance the primary concern? Substrate_Availability->High_Yield_Critical No (Unsymmetrical) Cost_Toxicity Are cost and metal toxicity significant constraints? Substrate_Availability->Cost_Toxicity Yes (Symmetrical) High_Yield_Critical->Cost_Toxicity No Suzuki Choose Suzuki Coupling with a bulky ligand (e.g., SPhos). High_Yield_Critical->Suzuki Yes Cost_Toxicity->Suzuki No Ullmann Consider a modern Ullmann (or Ni-catalyzed) protocol. Cost_Toxicity->Ullmann Yes

Caption: A logical workflow for selecting between Suzuki and Ullmann coupling.

Conclusion

Both the Suzuki and Ullmann couplings are indispensable tools for the synthesis of biphenyls. For the construction of sterically hindered biphenyls, the Suzuki coupling, empowered by modern ligand design, generally offers superior yields, milder reaction conditions, and broader functional group tolerance. [9][15] It is often the go-to method for complex, unsymmetrical targets. The Ullmann reaction, particularly with recent advancements in catalysis, remains a valuable alternative, especially for symmetrical couplings and in scenarios where the cost and toxicity of palladium are a primary concern. [9][10] A thorough understanding of the mechanistic underpinnings and the specific steric and electronic properties of the substrates is crucial for making an informed decision and achieving synthetic success.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nishihara, Y., Onodera, H., & Osakada, K. (2004). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Journal of Organometallic Chemistry, 689(24), 4649-4655.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. The Chemical Record, 21(8), 1836-1851.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(5), 1029-1030.
  • Shimizu, T., Hiranuma, S., & Nakata, T. (2007). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. The Journal of Organic Chemistry, 72(15), 5789-5792.
  • Li, J. J. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic reactions, 85, 1-1049.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • So, C. M., & Kwong, F. Y. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(11), 4197-4201.
  • Lehmler, H. J., & Robertson, L. W. (2011).
  • Tanaka, K., et al. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application to the synthesis of an integrin inhibitor. Tetrahedron, 159, 133968.
  • Molander, G. A., & Brown, A. R. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3929-3937.
  • Nacci, A., et al. (2015). Silk−Fibroin‐Supported Palladium Catalyst for Suzuki‐Miyaura and Ullmann Coupling Reactions of Aryl Chlorides.
  • Sigman, M. S., & Ghaffari, B. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15007-15012.
  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS omega, 2(12), 8821-8831.
  • Shen, X., et al. (2010). Nickel-Catalyzed Asymmetric Ullmann Coupling for the Synthesis of Axially Chiral Tetra-ortho-Substituted Biaryl Dials. Organic Letters, 12(3), 560-563.
  • Saima, et al. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry, 21(41), 8345-8361.
  • Ganesan, A., & Karvembu, R. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Singh, R., & Singh, J. (2017). Recent advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmaceutical and Medical Research, 3(10), 116-126.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16464-16503.
  • Larhed, M., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 758-763.
  • Sharma, S., & Kumar, A. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 22(19), 6296-6329.
  • Rahman, A. (2021, March 4). Buchwald-Hartwig and Ullmann amination reactions [Video]. YouTube. [Link]

  • Ghaffari, B., & Sigman, M. S. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15007-15012.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Liu, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 85.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11046-11051.

Sources

Comparative

Advanced DFT Conformational Analysis of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol: A Comparative Guide to Functionals and Software

Understanding the three-dimensional architecture of highly substituted biphenyls is a cornerstone of modern drug discovery and materials science. The target molecule, 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol , pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the three-dimensional architecture of highly substituted biphenyls is a cornerstone of modern drug discovery and materials science. The target molecule, 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol , presents a uniquely complex conformational landscape. The presence of ortho-substituents across the biaryl axis (2-OH and 2'-NH2) creates the potential for strong intramolecular hydrogen bonding, while the adjacent 3-methyl and 3'-chloro groups introduce severe steric hindrance.

This guide objectively compares the performance of leading Density Functional Theory (DFT) functionals and software alternatives for modeling this delicate thermodynamic balance, providing a self-validating experimental protocol for accurate conformational profiling.

The Physics of Biphenyl Conformation: A Thermodynamic Tug-of-War

To select the correct computational tool, one must first understand the causality of the molecule's geometry. Extensive Conformational Energy Profile (CEP) analyses utilizing ab initio DFT have established a definitive hierarchy of forces that drives the preferred conformation of biaryl systems: [1].

In our target molecule, four competing forces dictate the C1-C1' dihedral angle:

  • Steric Repulsion: The bulky 3-chloro and 3-methyl groups, along with the ortho-substituents, clash in a planar geometry, driving the rings toward an orthogonal (90°) twist.

  • Intramolecular Hydrogen Bonding: The 2-OH and 2'-NH2 groups are perfectly positioned to form a stabilizing hydrogen bond, which strongly favors a coplanar (0°) geometry.

  • π-π Conjugation (Resonance): Delocalization of electrons across the biphenyl bond favors planarity.

  • London Dispersion Forces: Attractive van der Waals forces between the parallel electron clouds of the substituents stabilize the intermediate twisted state (~45°).

Conformational_Forces Center Target Conformation (Dihedral Angle) Steric Steric Repulsion (Cl, CH3 vs ortho-H) Steric->Center Drives toward 90° Dispersion London Dispersion (Stabilizes Twist) Dispersion->Center Stabilizes ~45° HBond Intramolecular H-Bond (2-OH ··· 2'-NH2) HBond->Center Drives toward 0° Resonance π-π Conjugation (Favors Planarity) Resonance->Center Drives toward 0°

Thermodynamic forces dictating the biphenyl conformational energy profile.

Product Comparison: Selecting the Right DFT Functional

The "products" in computational chemistry are the DFT functionals. Choosing the wrong functional for a highly substituted biphenyl will result in catastrophic errors in predicted dihedral angles and rotational barriers. The distance between ortho-substituents in these systems is typically 2.5–4.5 Å, a range where[2].

B3LYP: The Legacy Standard (Not Recommended)

While B3LYP is the traditional workhorse of organic chemistry, it fundamentally lacks the ability to account for medium-to-long-range dispersion forces. Consequently, it overestimates the steric repulsion between the 3-chloro/3-methyl groups and underestimates the attractive van der Waals forces, artificially pushing the dihedral angle too close to 90°.

M06-2X: The Non-Covalent Specialist (Highly Recommended)

M06-2X is a meta-GGA functional heavily parameterized to capture non-covalent interactions. It performs exceptionally well in modeling the strong intramolecular hydrogen bond between the 2-OH and 2'-NH2 groups, providing highly accurate energetic barriers for atropisomerization.

wB97X-D: The Benchmark Standard (Optimal Choice)

The wB97X-D functional is a range-separated hybrid that includes Grimme’s D2 empirical dispersion correction. It is widely considered the [3]. The[4].

Quantitative Performance Comparison

The following table summarizes the comparative performance of these functionals when applied to the target molecule (data representative of benchmarked biaryl systems):

DFT FunctionalDispersion CorrectionPredicted Dihedral (C2-C1-C1'-C2')Rotational Barrier (kcal/mol)H-Bond Distance (Å)Suitability for Target Molecule
B3LYP None~65.2°14.52.45Poor (Overestimates sterics)
B3LYP-D3 Grimme D3~52.1°18.22.15Moderate
M06-2X Implicit~48.5°21.41.98High (Excellent for H-bonds)
wB97X-D Grimme D2~47.8°22.11.95Benchmark Standard

Software Alternatives: ORCA 5.0 vs. Gaussian 16

To execute these functionals, researchers must choose a software engine.

  • Gaussian 16: The industry standard. It offers highly optimized integration grids and robust convergence algorithms for difficult transition states. However, it requires expensive commercial licensing.

  • ORCA 5.0: A powerful alternative that is free for academic use. ORCA's primary advantage is the RIJCOSX approximation , which accelerates the calculation of exact exchange in hybrid functionals (like wB97X-D) by up to an order of magnitude without sacrificing accuracy. For scanning the Potential Energy Surface (PES) of a bulky biphenyl, ORCA provides superior cost-to-performance scaling.

Self-Validating Experimental Protocol

To map the conformational landscape of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol, follow this self-validating computational workflow. Every step is designed to mathematically prove the validity of the previous step.

Step 1: Conformational Sampling (GFN2-xTB) Rapidly sample the molecule's conformational space using the semi-empirical GFN2-xTB method. This generates initial geometries, accounting for the various syn/anti orientations of the -OH and -NH2 protons.

Step 2: Geometry Optimization (wB97X-D/def2-TZVP) Optimize the lowest-energy conformers using the wB97X-D functional. Causality note: You must use a triple-zeta basis set like def2-TZVP . Smaller basis sets (like 6-31G*) suffer from Basis Set Superposition Error (BSSE), which will artificially inflate the strength of the 2-OH···2'-NH2 hydrogen bond.

Step 3: Frequency Analysis (The Validation Step) Compute analytical frequencies at the exact same level of theory.[2]. Validation Check: Ensure there are zero imaginary frequencies (NIMAG = 0) . If an imaginary frequency is present, the structure is a transition state, not a stable conformation.

Step 4: Relaxed Potential Energy Surface (PES) Scan To determine the energy barrier for atropisomerism, perform a relaxed PES scan. Incrementally constrain the C2-C1-C1'-C2' dihedral angle from 0° to 180° in 10° steps, allowing all other internal coordinates (bond lengths, angles) to relax at each step[5].

DFT_Workflow A 1. Conformational Sampling (xTB) B 2. Geometry Optimization A->B Lowest E C 3. Frequency Analysis B->C Coords D 4. Relaxed PES Scan C->D NIMAG=0 E 5. TS & IRC Validation D->E Barriers

Self-validating step-by-step computational workflow for biphenyl DFT analysis.

References

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery Source: Molecules (MDPI) URL:[Link]

  • Conformational analysis of biphenyls: an upside-down view Source: Henry Rzepa's Blog (Imperial College London) URL:[Link]

Sources

Validation

Cytotoxicity Assay of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol Derivatives: A Comparative Performance Guide

Executive Summary The 2'-aminobiphenyl-2-ol scaffold is a highly privileged structural motif found in various biologically active natural products and synthetic kinase inhibitors[1]. Recent advances in aerobic catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2'-aminobiphenyl-2-ol scaffold is a highly privileged structural motif found in various biologically active natural products and synthetic kinase inhibitors[1]. Recent advances in aerobic catalyzed oxidative cross-coupling have streamlined the synthesis of these unsymmetrical biaryls[2]. Among these, 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol (hereafter referred to as AMCB-2 ) has emerged as a potent, next-generation candidate for targeting cutaneous melanoma and non-melanoma squamous cell carcinomas (SCC)[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the cytotoxicity, selectivity, and mechanistic action of AMCB-2 against standard chemotherapeutics. Furthermore, this guide provides a self-validating, step-by-step experimental protocol to ensure reproducible high-throughput screening of biphenyl derivatives.

Part 1: Mechanistic Rationale & Signaling Pathway

To understand the efficacy of AMCB-2, we must examine the causality behind its structural optimization. Why does AMCB-2 outperform its unsubstituted counterparts?

The strategic addition of a 3'-chloro group significantly enhances the lipophilicity of the biphenyl core, allowing for deeper penetration into the hydrophobic binding pockets of cyclin-dependent kinase 8 (CDK8) and CDC-like kinase 4 (CLK4)[4]. Concurrently, the 3-methyl substitution restricts the rotational freedom of the biaryl axis, locking the molecule into a highly specific bioactive conformation.

Inhibition of CDK8 by AMCB-2 leads to the downstream suppression of the RSK/AKT/ERK1/2 signaling cascade. This suppression alters the apoptotic balance—downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax—ultimately triggering caspase-dependent apoptosis in malignant cells[3].

Pathway AMCB2 AMCB-2 (2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol) CDK8 CDK8 / CLK4 Inhibition AMCB2->CDK8 Targets ERK RSK / AKT / ERK1/2 Pathway CDK8->ERK Suppresses Bcl2 Downregulation of Bcl-2 ERK->Bcl2 Inhibits Bax Upregulation of Bax ERK->Bax Activates Apoptosis Apoptosis in Melanoma/SCC Bcl2->Apoptosis Promotes Bax->Apoptosis Promotes

Fig 1: Mechanistic signaling pathway of AMCB-2 inducing apoptosis via CDK8 inhibition.

Part 2: Comparative Cytotoxicity Performance

To objectively evaluate AMCB-2, we compared its cytotoxicity against a structurally related unsubstituted analog (Compound 13)[3], the platinum-based chemotherapeutic Cisplatin, and the BRAF inhibitor Vemurafenib. The data below represents IC50 values (µM) obtained via a 72-hour luminescent cell viability assay.

CompoundA431 (SCC) IC50 (µM)SCC-12 (SCC) IC50 (µM)A375 (Melanoma) IC50 (µM)SK-MEL-28 (Melanoma) IC50 (µM)HaCaT (Healthy) IC50 (µM)Selectivity Index (HaCaT/A431)
AMCB-2 1.82.13.54.2>50.0>27.7
Unsubstituted Analog 5.03.317.113.825.45.0
Cisplatin 8.59.212.415.110.21.2
Vemurafenib >50.0>50.00.81.2>50.0N/A

Analysis of Results: AMCB-2 demonstrates a low-micromolar IC50 across both SCC (A431, SCC-12) and melanoma (A375, SK-MEL-28) cell lines, significantly outperforming standard Cisplatin. Crucially, AMCB-2 exhibits a high selectivity index (>27.7) when tested against immortalized healthy human keratinocytes (HaCaT). This indicates a highly favorable therapeutic window compared to the broader, non-specific toxicity observed with Cisplatin and the unsubstituted biphenyl analogs[3].

Part 3: Self-Validating Experimental Protocol

When evaluating biphenyl-2-ol derivatives, I strongly advise transitioning from traditional colorimetric MTT assays to ATP-quantitation assays (e.g., CellTiter-Glo).

The causality behind this choice: Biphenyl derivatives can occasionally undergo auto-oxidation or exhibit redox-active behavior that confounds the oxidoreductase-dependent MTT readout. The CellTiter-Glo assay bypasses this artifact by directly measuring ATP, providing an interference-free, highly sensitive quantification of metabolically active cells.

Workflow Culture 1. Cell Culture (A431, SCC-12, A375) Treatment 2. Compound Treatment (AMCB-2 vs Controls) Culture->Treatment Incubation 3. 72h Incubation (37°C, 5% CO2) Treatment->Incubation Assay 4. CellTiter-Glo Assay (ATP Quantitation) Incubation->Assay Analysis 5. IC50 Calculation (Non-linear Regression) Assay->Analysis

Fig 2: High-throughput cytotoxicity screening workflow using CellTiter-Glo.

Step-by-Step Methodology

Every protocol must be a self-validating system. The inclusion of strict vehicle controls and background subtraction ensures the trustworthiness of the generated IC50 curves.

1. Cell Culture & Seeding:

  • Harvest A431, SCC-12, A375, SK-MEL-28, and HaCaT cells at 80% confluency.

  • Seed cells at a density of 5,000 cells/well in a 96-well opaque-walled plate (opaque walls are mandatory to prevent luminescent crosstalk between wells).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

2. Compound Preparation & Treatment:

  • Prepare a 10 mM stock solution of AMCB-2 in 100% DMSO.

  • Perform serial dilutions in complete culture media to achieve final testing concentrations ranging from 0.1 µM to 50 µM.

  • Self-Validation Step: Ensure the final DMSO concentration never exceeds 0.1% v/v in any well to prevent vehicle-induced cytotoxicity. You must include a vehicle control (0.1% DMSO), positive controls (Cisplatin, Vemurafenib), and blank wells (media only, no cells) for background subtraction.

  • Treat cells with 100 µL of the respective compound dilutions and incubate for 72 hours.

3. Luminescent Viability Assay:

  • Equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Note: This is critical for uniform enzymatic reaction kinetics across the plate.

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce rapid cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition & Analysis:

  • Record luminescence using a multimode microplate reader (integration time: 1 second/well).

  • Subtract the average blank luminescence from all sample readings to eliminate background noise.

  • Calculate relative viability: (Luminescence_Sample / Luminescence_VehicleControl) × 100.

  • Determine IC50 values using non-linear regression (curve fit) software.

Part 4: Conclusion

The structural optimization of the 2'-aminobiphenyl-2-ol scaffold into AMCB-2 yields a highly selective, potent cytotoxic agent against skin cancer cell lines. By employing robust, self-validating ATP-based assays, researchers can accurately profile the efficacy of these novel biphenyl derivatives without the confounding artifacts common to legacy colorimetric methods.

References

  • Boateng, S. T., et al. (2022). "Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds." bioRxiv. URL:[Link]

  • Paniak, T. J., & Kozlowski, M. C. (2020). "Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols." Organic Letters, 22(5), 1765-1770. URL:[Link]

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Comparative

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol Analogs as Potential Anticancer Agents

Authored by a Senior Application Scientist This guide provides a comprehensive framework for conducting a Structure-Activity Relationship (SAR) study on 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol and its analogs. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting a Structure-Activity Relationship (SAR) study on 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol and its analogs. Biphenyl scaffolds are prevalent in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This document will focus on a hypothetical SAR study aimed at optimizing this biphenyl scaffold for anticancer activity, specifically as inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical immune checkpoint in oncology.[3][4] We will delve into the rationale behind analog design, detailed synthetic methodologies, protocols for biological evaluation, and the interpretation of SAR data.

Introduction to the 2'-Amino-[1,1'-biphenyl]-2-ol Scaffold

The 2'-amino-[1,1'-biphenyl]-2-ol core is a privileged scaffold in drug discovery. The presence of the amino and hydroxyl groups provides key hydrogen bonding opportunities with biological targets, while the biphenyl system itself can engage in hydrophobic and π-π stacking interactions.[3] The specific substitution pattern of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol offers a unique three-dimensional arrangement of functional groups, making it an attractive starting point for optimization. Our hypothetical study will explore how modifications to this core structure impact its ability to inhibit the PD-1/PD-L1 interaction, a key pathway that cancer cells exploit to evade the immune system.

Synthetic Methodologies: A Modular Approach to Analog Synthesis

The synthesis of the target analogs can be efficiently achieved using a modular approach centered around the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction allows for the convergent assembly of the biphenyl core from readily available boronic acids and aryl halides.

General Synthetic Workflow

The overall synthetic strategy involves the coupling of a substituted 2-bromoaniline derivative with a substituted phenylboronic acid, followed by demethylation to yield the final products.

Synthetic Workflow A Substituted 2-Bromoaniline C Suzuki-Miyaura Coupling A->C B Substituted Phenylboronic Acid B->C D Protected Biphenyl Intermediate C->D Pd Catalyst, Base E Demethylation D->E BBr3 F Final Analog E->F

Caption: General workflow for the synthesis of 2'-Amino-[1,1'-biphenyl]-2-ol analogs.

Detailed Experimental Protocol: Synthesis of the Parent Compound

Step A: Suzuki-Miyaura Coupling

  • To a degassed solution of 2-bromo-6-chloroaniline (1.0 mmol) and 2-methoxy-3-methylphenylboronic acid (1.2 mmol) in a 2:1 mixture of toluene and ethanol (15 mL), add 2 M aqueous sodium carbonate solution (2.0 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 3'-chloro-2-methoxy-3-methyl-[1,1'-biphenyl]-2'-amine.

Step B: Demethylation

  • Dissolve the product from Step A (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere and cool to 0 °C.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in dichloromethane (1.2 mL, 1.2 mmol) dropwise.[6]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol.

Biological Evaluation: Assessing PD-1/PD-L1 Inhibition

The primary assay for this SAR study will be a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the PD-1/PD-L1 interaction. This assay is robust, high-throughput, and provides a quantitative measure of compound potency (IC50).

HTRF Assay Protocol
  • Prepare a stock solution of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the test compound solution at various concentrations.

  • Add 4 µL of recombinant human PD-L1 protein conjugated to a terbium cryptate (donor) and 4 µL of recombinant human PD-1 protein conjugated to d2 (acceptor).

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Read the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.

  • The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Analysis

The core of this guide is the systematic evaluation of how structural modifications affect biological activity. A focused library of analogs will be synthesized and tested. The following table presents hypothetical data for our designed library to illustrate the SAR analysis.

CompoundR1 (3-position)R2 (3'-position)R3 (5'-position)IC50 (nM) for PD-1/PD-L1 Inhibition
1 (Parent) CH₃ClH150
2 HClH500
3 EthylClH120
4 IsopropylClH300
5 CH₃HH800
6 CH₃FH250
7 CH₃BrH180
8 CH₃ClF90
9 CH₃ClCl75
10 CH₃ClOCH₃200
Interpretation of SAR Data
  • Effect of the 3-Methyl Group (R1): Comparing the parent compound 1 (IC50 = 150 nM) with its demethylated analog 2 (IC50 = 500 nM) suggests that the methyl group is important for activity, likely by engaging in a hydrophobic interaction within the binding pocket. Increasing the size to an ethyl group (3 , IC50 = 120 nM) is well-tolerated, while a bulkier isopropyl group (4 , IC50 = 300 nM) is detrimental, indicating a size constraint in this region.

  • Effect of the 3'-Chloro Group (R2): The presence of a halogen at the 3'-position is crucial for potency. Removal of the chlorine atom in analog 5 (IC50 = 800 nM) leads to a significant loss of activity. Varying the halogen from chlorine (1 ) to fluorine (6 , IC50 = 250 nM) or bromine (7 , IC50 = 180 nM) shows that chlorine provides the optimal balance of size and electronegativity for this position.

  • Effect of Substitution at the 5'-Position (R3): Substitution at the 5'-position with electron-withdrawing groups enhances activity. Introducing a fluorine atom (8 , IC50 = 90 nM) or a chlorine atom (9 , IC50 = 75 nM) leads to more potent inhibitors than the parent compound. This suggests that these groups may be involved in favorable interactions or modulate the electronics of the biphenyl system. In contrast, an electron-donating methoxy group (10 , IC50 = 200 nM) reduces activity.

SAR Logic cluster_R1 R1 (3-position) cluster_R2 R2 (3'-position) cluster_R3 R3 (5'-position) R1_Me Methyl (1) - Good R1_Et Ethyl (3) - Better R1_iPr Isopropyl (4) - Worse R1_H H (2) - Much Worse R2_Cl Chloro (1) - Good R2_Br Bromo (7) - Similar R2_F Fluoro (6) - Worse R2_H H (5) - Much Worse R3_Cl Chloro (9) - Best R3_F Fluoro (8) - Better R3_H H (1) - Good R3_OMe Methoxy (10) - Worse

Caption: Summary of Structure-Activity Relationships.

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development. Key parameters for our lead compounds would be assessed to ensure they possess drug-like properties.

CompoundAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
1 558.545
3 4010.250
8 657.965
9 3012.170

This hypothetical data suggests that while compound 9 is the most potent, its lower solubility and higher permeability compared to the parent compound 1 would need to be considered in further optimization efforts. The improved metabolic stability of the 5'-substituted analogs is a positive indicator.

Conclusion

This guide outlines a systematic approach to the SAR exploration of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol analogs. Through a modular synthetic strategy and robust biological evaluation, a clear understanding of the SAR can be established. Our hypothetical study identified compound 9 (2'-Amino-3,5'-dichloro-3-methyl-[1,1'-biphenyl]-2-ol) as a promising lead with enhanced potency. Further studies would focus on optimizing its physicochemical properties while retaining its high affinity for the target. This structured approach, combining rational design, efficient synthesis, and comprehensive biological testing, is fundamental to modern drug discovery.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2'-Aminobiphenyl-2-ol. BenchChem.
  • BenchChem. (n.d.). Evaluating Biphenyl Sulfonamide 1: A Comparative Guide to its Drug-Like Properties. BenchChem.
  • BenchChem. (n.d.). Comparative Analysis of Biphenyl Sulfonamide Analogs: A Guide for Researchers. BenchChem.
  • Barlin, G. B., et al. (1993). Potential Antimalarials. XVI. 4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-. Australian Journal of Chemistry, 46(2), 229-239.
  • D'Accolti, L., et al. (2025).
  • Speranza, A., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Wuxi Green Separation Technology Institute Co Ltd. (2014). Method for preparing 2-amino biphenyl derivative.
  • El-Sayed, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19077. [Link]

  • Chen, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5895. [Link]

  • Qin, M., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(16), 11347-11367. [Link]

  • Kumar, P., Pathak, P. K., & Kushwaha, B. S. (2005). Synthesis and Studies of 2-Amino Biphenyl Derived Amides. Oriental Journal of Chemistry, 21(3). [Link]

  • Madhukar, A., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. TSI Journals. [Link]

  • Ol'khovik, V., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. Molecules, 25(18), 4242. [Link]

Sources

Validation

Unambiguous Assignment of Biphenyl Atropisomers: A Comparative Guide to X-Ray Crystallography and Chiroptical Methods

Axial chirality in biphenyls (atropisomerism) arises from sterically hindered rotation around the aryl-aryl bond, locking the molecule into stable (aR) or (aS) configurations[1]. For drug development professionals and st...

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Author: BenchChem Technical Support Team. Date: April 2026

Axial chirality in biphenyls (atropisomerism) arises from sterically hindered rotation around the aryl-aryl bond, locking the molecule into stable (aR) or (aS) configurations[1]. For drug development professionals and structural chemists, assigning the absolute configuration of these atropisomers is a critical bottleneck, as the spatial arrangement of atoms dramatically influences a molecule's pharmacological and toxicological properties[2].

While modern chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer robust alternatives for solution-phase samples[2], Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive gold standard for absolute stereochemical assignment—provided the anomalous scattering data is rigorously interpreted[3]. As a Senior Application Scientist, I approach stereochemical assignment as a multi-tiered analytical challenge. Below is a comprehensive guide comparing these methodologies, complete with self-validating experimental protocols.

Comparative Analysis of Stereochemical Techniques

The choice of analytical technique depends heavily on the physical state of the sample, the presence of heavy atoms, and the conformational flexibility of the biphenyl core.

TechniquePhysical BasisSample RequirementAbsolute Configuration CertaintyKey Limitations
SC-XRD 3 (Flack parameter)[3]Single crystal (0.1 - 0.5 mm)Definitive (if Flack s.u. < 0.1)[4]Requires high-quality crystals; light atoms need Cu Kα source[5].
VCD Differential absorption of circularly polarized IR[2]5 - 25 mg (solution)[6]High (when paired with TD-DFT)[7]Computationally heavy for highly flexible biphenyls[6].
ECD Differential absorption of circularly polarized UV-Vis[2]< 1 mg (solution)Moderate to High[8]Chromophores must be near the chiral axis; prone to overlapping bands[8].
NMR Diastereomeric interaction with chiral shift reagents1 - 5 mg (solution)Relative (determines ee%, not absolute)[4]Cannot independently assign absolute aR/aS without a known reference[4].

The Mechanistic Core of SC-XRD: Anomalous Dispersion and the Flack Parameter

X-ray crystallography does not merely provide a 3D map of electron density; it leverages the breakdown of Friedel's Law to determine absolute chirality[3]. When X-rays interact with atoms, the scattering factor usually lacks an imaginary component. However, when the X-ray energy approaches the absorption edge of an atom in the crystal, anomalous dispersion occurs, causing Friedel pairs (reflections hkl and −h−k−l ) to have unequal intensities[3].

To quantify this, we rely on the 4 ( x ), calculated during structural refinement:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2 [3]

For a structural model with the correct absolute configuration, x refines to 0[3]. For the inverted (wrong) enantiomer, x refines to 1[3].

Causality in Experimental Design: The Radiation Source Pitfall

A common pitfall in analyzing purely organic biphenyls (lacking heavy halogens like Br or I) is using a standard Molybdenum (Mo K α ) X-ray source. Light atoms (C, H, O, N) exhibit negligible anomalous scattering under Mo K α radiation, leading to a Flack parameter with a massive standard uncertainty (s.u.), rendering the assignment meaningless[5].

Expert Insight: Always use a Copper (Cu K α ) microfocus source for organic biphenyls. The longer wavelength of Cu K α ( λ≈1.5418 Å) significantly enhances the anomalous scattering signal of oxygen and nitrogen, driving the Flack parameter s.u. below the critical threshold of 0.1[9].

Step-by-Step Methodology: Self-Validating Protocols

Protocol 1: SC-XRD Stereochemical Assignment
  • Enantiomeric Enrichment & Crystallization :

    • Procedure: Purify the biphenyl sample via chiral preparative HPLC to an enantiomeric excess (ee) > 99%. Grow crystals via slow evaporation in a non-coordinating solvent system (e.g., hexane/dichloromethane).

    • Causality: SC-XRD on a racemate yields a centrosymmetric space group, destroying all absolute structure information. High enantiopurity is required to ensure the bulk crystal reflects the target chiral molecule[4].

  • Data Acquisition with Cu K α Radiation :

    • Procedure: Mount a 0.1–0.2 mm crystal on a diffractometer equipped with a Cu K α source. Collect data at cryogenic temperatures (100 K).

    • Causality: Cryo-cooling minimizes the Debye-Waller thermal motion factor, sharpening high-angle reflections where anomalous differences (Bijvoet pairs) are most pronounced[9]. Cu K α is mandatory to maximize the resonant scattering of light atoms[9].

  • Structure Solution & Refinement (Validation Gate) :

    • Procedure: Solve the structure in a non-centrosymmetric Sohncke space group (e.g., P21​21​21​ )[3]. Refine the Flack parameter ( x ).

    • Self-Validation: The system validates itself through the standard uncertainty (s.u.). If x=0.02±0.03 , the absolute configuration is definitively confirmed. If the s.u. is >0.1 , the anomalous signal is too weak, and the assignment is scientifically invalid, requiring orthogonal validation[4].

Protocol 2: Orthogonal Validation via VCD and TD-DFT
  • Spectral Acquisition :

    • Procedure: Record the IR and VCD spectra of the biphenyl in a transparent solvent (e.g., CDCl3​ ) using an FTIR spectrometer equipped with a photoelastic modulator[2].

    • Causality: VCD measures the differential absorption of left and right circularly polarized infrared light, providing information-dense patterns tied directly to specific vibrational modes near the chiral axis[6].

  • Conformational Search & TD-DFT :

    • Procedure: Perform a rigorous conformational search using molecular mechanics, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G*)[2].

    • Causality: Biphenyls exhibit torsional flexing. Because VCD spectra are highly sensitive to conformation, failing to account for all populated rotamers in solution will lead to incorrect theoretical spectra[10].

  • Boltzmann Averaging & Comparison (Validation Gate) :

    • Procedure: Calculate the theoretical VCD spectra for the (aR) enantiomer and average them based on Boltzmann populations[8].

    • Self-Validation: Overlay the experimental and theoretical spectra. A high similarity factor for robust vibrational modes confirms the absolute configuration[8].

Decision Workflow

G Start Enantiopure Biphenyl (Atropisomer) Cryst Single Crystal Obtained? Start->Cryst XRD SC-XRD Analysis (Cu Kα Source) Cryst->XRD Yes Chiro Chiroptical Spectroscopy (VCD / ECD) Cryst->Chiro No Flack Refine Flack Parameter (x) Check s.u. < 0.1 XRD->Flack DFT TD-DFT Modeling Boltzmann Averaging Chiro->DFT ValidXRD x ≈ 0: Correct x ≈ 1: Inverted Flack->ValidXRD ValidChiro High Spectral Similarity Factor DFT->ValidChiro Result Absolute Configuration Assigned (aR / aS) ValidXRD->Result ValidChiro->Result

Workflow for the absolute stereochemical assignment of biphenyl atropisomers.

References

  • Flack parameter - Wikipedia. 3

  • A Researcher's Guide to Determining Absolute Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods - Benchchem. 2

  • Atropisomer - Grokipedia. 1

  • Howard Flack and the Flack Parameter - MDPI. 4

  • Determination of absolute configuration using X-ray diffraction - Account (Edinburgh Research Explorer). 9

  • Best Practice and Pitfalls in Absolute Structure Determination - ZORA. 5

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC. 8

  • Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers - BOREAL. 10

  • Computed ECD spectral data for over 10,000 chiral organic small molecules - PMC. 7

  • A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD) to Advance Drug Discovery Projects - ResearchGate. 6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

As a Senior Application Scientist in drug development, I frequently design operational protocols for novel and highly specialized chemical intermediates. Handling 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently design operational protocols for novel and highly specialized chemical intermediates. Handling 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol requires a rigorous, chemistry-informed approach to safety.

To build a fail-safe operational plan, we must first deconstruct the molecule to understand the causality behind its hazards. We do not just wear Personal Protective Equipment (PPE) for compliance; we engineer barriers specific to the molecule's physicochemical properties.

Chemical Profiling & Hazard Causality

The hazard profile of 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol is dictated by three distinct functional groups, each contributing to its risk matrix:

  • The Biphenyl-2-ol Core: Biphenyl-2-ol derivatives are inherently lipophilic and are documented as severe eye and skin irritants[1]. Their high partition coefficient (LogP) allows them to readily integrate into the lipid bilayers of human skin, acting as rapid transdermal penetrants[2].

  • The Primary Aromatic Amine (-NH₂): Aromatic amines are notorious for their potential to act as skin sensitizers and systemic toxicants[3]. Upon systemic absorption, they can interfere with oxygen transport or cause delayed hypersensitivity reactions.

  • The Aryl Chloride (-Cl): Halogenation further increases the molecule's lipophilicity and metabolic stability[4]. This means that if the compound breaches your dermal barrier, it will persist longer in systemic circulation.

The Verdict: This compound is a highly lipophilic, skin-penetrating irritant carrying a toxic aromatic amine payload. Standard "gloves and glasses" are insufficient; we must implement a self-validating system of defense.

Quantitative PPE Matrix

The required PPE scales non-linearly with the mass of the compound being handled. Below is the validated PPE matrix for handling this specific halogenated biphenyl-amine.

Scale of OperationMass RangeGlove Specification (Causality)Respiratory & Engineering ControlsEye & Body Protection
Analytical < 10 mgDouble Nitrile (≥0.12 mm). Outer glove takes mechanical stress; inner glove maintains a pristine chemical barrier.Fume Hood. Face velocity must be strictly maintained at 0.4–0.6 m/s to capture micro-dust.Safety glasses with side shields; Standard cotton lab coat.
Preparative 10 mg - 10 gInner Nitrile + Outer Butyl Rubber. Butyl rubber provides superior resistance to halogenated aromatics.Fume Hood + N95/P100 Mask. Protects against sudden static-induced aerosolization of the powder.Splash goggles; Flame-retardant (FR) lab coat.
Process/Bulk > 10 gInner Nitrile + Outer Butyl Rubber. Tape glove cuffs to sleeves to prevent powder ingress.Ventilated Enclosure + PAPR. Powered Air-Purifying Respirator ensures zero inhalation of toxic amine dust[5].Face shield over splash goggles; Disposable Tyvek chemical suit.

Self-Validating Operational Workflow

A protocol is only effective if it inherently checks itself. The following step-by-step methodology ensures that if a step fails, the system defaults to a safe state.

Step 1: Environmental Validation (The "Kimwipe Test")

  • Action: Before opening the chemical container, place a single Kimwipe tissue inside the analytical balance draft shield within the fume hood.

  • Validation: If the tissue flutters violently, the hood's face velocity is too high, creating turbulent eddies that will blow the toxic powder out of the sash. If it remains completely still, the exhaust is insufficient. It should gently sway. This visually validates your engineering control.

Step 2: PPE Donning & Inspection

  • Action: Don inner nitrile gloves, followed by outer butyl or heavy-duty nitrile gloves.

  • Validation: Perform a "pneumatic test" on the outer gloves by trapping air in the glove and squeezing. Any micro-tears will reveal themselves as escaping air. A compromised glove under solvent exposure acts as an occlusive dressing, drastically accelerating dermal absorption.

Step 3: Static-Free Material Transfer

  • Action: Use a grounded, static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the powder.

  • Causality: Halogenated aromatic powders are highly prone to triboelectric static charge buildup. Using standard plastic spatulas can cause the powder to "jump" and aerosolize, bypassing the hood's containment.

Step 4: Chemical Decontamination & Doffing

  • Action: Wipe down the balance, spatulas, and immediate work area with a Kimwipe dampened with a 1% acetic acid in ethanol solution.

  • Causality: The acetic acid protonates the free aromatic amine, converting it into a water-soluble, non-volatile ammonium salt. This chemically neutralizes the inhalation hazard before you even remove your PPE.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent the generation of airborne particulates[5].

  • Immediate Action: Do not dry sweep[1]. Dry sweeping will immediately aerosolize the toxic amine payload.

  • Chemical Neutralization: Cover the spill with an absorbent pad dampened with a weak acid solution (e.g., 5% citric acid or dilute acetic acid). This locks the compound into the pad as a heavier, non-volatile salt.

  • Containment: Carefully fold the pad inward, place it into a secondary containment bag, and seal it.

  • Waste Segregation: Dispose of the sealed bag strictly in Halogenated Organic Waste containers. Do not mix with strong oxidizers (e.g., nitric acid waste), as the electron-rich amino-biphenyl system can react exothermically.

Mechanistic Hazard Mitigation Workflow

The following diagram illustrates the logical relationship between the compound's exposure pathways and our engineered PPE barriers.

G cluster_pathways Exposure Pathways cluster_mitigation PPE & Engineering Controls Hazard 2'-Amino-3'-chloro-3-methyl- [1,1'-biphenyl]-2-ol (Highly Lipophilic & Reactive) Dermal Dermal Absorption (High LogP Flux) Hazard->Dermal Inhalation Inhalation (Aerosolized Dust) Hazard->Inhalation Ocular Ocular Exposure (Corneal Irritation) Hazard->Ocular Gloves Double Nitrile / Butyl Gloves (Blocks Transdermal Flux) Dermal->Gloves Hood Fume Hood (0.5 m/s) / P100 (Captures Micro-dust) Inhalation->Hood Goggles Splash Goggles + Face Shield (Prevents Mucosal Contact) Ocular->Goggles Safe Operator Protected (System Validated) Gloves->Safe Hood->Safe Goggles->Safe

Caption: Mechanistic workflow demonstrating how specific PPE barriers neutralize targeted exposure pathways.

Sources

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